molecular formula C6H11NO B090267 3-Isopropoxypropanenitrile CAS No. 110-47-4

3-Isopropoxypropanenitrile

Cat. No.: B090267
CAS No.: 110-47-4
M. Wt: 113.16 g/mol
InChI Key: BMSYXLRQGIFLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. 3-Isopropoxypropanenitrile is a chemical compound belonging to the class of organic nitriles. Nitriles are versatile building blocks and solvents in scientific research and industrial applications . As a solvent, nitriles like this compound are valued for their ability to dissolve a wide range of substances, including fatty acids, oils, and unsaturated hydrocarbons . Their selective miscibility also makes them suitable for applications in extractive distillation and as components in various chemical processes . In synthetic organic chemistry, the nitrile functional group serves as a key intermediate. This compound can be utilized by researchers as a precursor for the synthesis of more complex molecules. It may be further reacted to produce amines, carboxylic acids, or heterocyclic compounds, which are core structures in many active pharmaceutical ingredients and agrochemicals . The isopropoxy chain in its structure may influence its physicochemical properties, such as lipophilicity and steric bulk, which can be critical parameters in drug discovery and materials science research. Handling and Safety: As with many nitrile compounds, appropriate safety precautions must be observed. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSYXLRQGIFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059388
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-47-4
Record name 3-(1-Methylethoxy)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isopropoxypropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanenitrile, 3-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isopropoxypropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ISOPROPOXYPROPIONONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ9G6S48X9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physical and chemical properties of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropoxypropanenitrile, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, properties, synthesis, purification, and spectral analysis, alongside safety and toxicological information.

Chemical Identity and Physical Properties

This compound, also known as β-isopropoxypropionitrile, is an aliphatic nitrile containing an ether linkage.[1][2] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 110-47-4[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [2]
IUPAC Name 3-(1-methylethoxy)propanenitrile[2]
Synonyms 3-Isopropoxypropionitrile, beta-Isopropoxypropionitrile, Propanenitrile, 3-(1-methylethoxy)-[1][2]
InChI InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3[2]
InChIKey BMSYXLRQGIFLFO-UHFFFAOYSA-N[2]
SMILES CC(C)OCCC#N[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Boiling Point 61-62.5 °C at 7 mmHg[1]
Melting Point Data not available
Density Data not available
Solubility Data not available
Flash Point 75 °C[3]
XLogP3-AA 0.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 2[2]
Kovats Retention Index 879 (Standard non-polar)[2]

Synthesis and Purification

Proposed Synthesis: Cyanoethylation of Isopropanol

The synthesis of this compound can be achieved through the base-catalyzed Michael addition of isopropanol to acrylonitrile.[4][5]

Synthesis cluster_reactants Reactants Isopropanol Isopropanol reaction_point Isopropanol->reaction_point + Acrylonitrile Acrylonitrile Acrylonitrile->reaction_point Base Base (e.g., NaOH) Product This compound reaction_point->Product Base catalyst Heat

Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropanol.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the isopropanol and stir until dissolved.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the basic catalyst with a dilute acid (e.g., acetic acid). The resulting mixture may separate into aqueous and organic layers. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.[6][7] This technique is suitable for separating liquids with close boiling points and is effective for purifying liquid nitriles.[6][7]

Purification Crude Crude this compound Distillation Fractional Distillation (Reduced Pressure) Crude->Distillation Fractions Collection of Fractions Distillation->Fractions Pure Pure this compound Fractions->Pure Desired Boiling Point Fraction Impurities Lower and Higher Boiling Impurities Fractions->Impurities Other Fractions

Experimental Protocol (General):

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and re-vaporization.

  • Distillation: Introduce the crude product into the distillation flask. Apply vacuum and gently heat the flask.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point at the applied pressure. The main fraction corresponding to the boiling point of this compound should be collected separately.

  • Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile (C≡N) and ether (C-O-C) functional groups. The NIST WebBook provides an experimental IR spectrum.[1]

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
C≡N stretch ~2250Strong, sharp absorption, characteristic of nitriles.
C-O-C stretch ~1100Strong absorption, characteristic of ethers.
C-H stretch (sp³) 2850-3000Medium to strong absorptions.

Experimental Protocol (General):

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be recorded by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Predicted and experimental spectral data for similar compounds can be used to estimate the chemical shifts.

Table 4: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂CH- ~1.2Doublet6H
-OCH(CH₃)₂ ~3.6Septet1H
-OCH₂- ~3.5Triplet2H
-CH₂CN ~2.6Triplet2H

Table 5: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
(CH₃)₂CH- ~22
-OCH(CH₃)₂ ~70
-OCH₂- ~65
-CH₂CN ~18
-C≡N ~118

Experimental Protocol (General):

NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides an experimental mass spectrum for this compound.[8]

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (113.16) may be observed.

  • Alpha-Cleavage: Fragmentation adjacent to the ether oxygen or the nitrile group is expected.

  • Loss of Alkyl Groups: Loss of an isopropyl group or fragments thereof is likely.

Experimental Protocol (General):

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is classified as a peroxide-forming chemical, which means it can form explosive peroxides upon storage, especially in the presence of air and light.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Safety and Toxicology

Hazard Identification:

  • GHS Classification: Causes skin irritation (H315).[2]

  • Precautionary Statements: Wear protective gloves and eye protection. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.[2]

Toxicological Information:

Biological Activity

There is no specific information available in the searched literature regarding the biological activity of this compound.

Conclusion

This compound is a bifunctional molecule with both ether and nitrile moieties. This guide has summarized its known physical and chemical properties, drawing from available database information. While specific experimental protocols for its synthesis, purification, and detailed analysis are not explicitly published, plausible methods based on the chemistry of related compounds have been presented. A significant data gap exists for its melting point, density, solubility, and specific toxicological and biological activities. Researchers working with this compound should exercise caution due to its potential to form peroxides and the general toxicity associated with aliphatic nitriles. Further experimental investigation is required to fully characterize this compound.

References

3-Isopropoxypropanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the fundamental molecular properties of 3-Isopropoxypropanenitrile, a compound relevant in various research and development applications. The primary data, including its molecular formula and weight, are summarized below.

Molecular Data

This compound is a chemical compound with the molecular formula C6H11NO.[1][2][3][4][5] Its molecular weight is approximately 113.16 g/mol .[1][4] More precise measurements list the molecular weight as 113.1576 g/mol .[2][3]

PropertyValue
Molecular Formula C6H11NO[1][2][3][4]
Molecular Weight 113.16 g/mol [1][4]
Monoisotopic Mass 113.084063974 Da[2][4]
CAS Registry Number 110-47-4[1][2][3]

Structural and Identifier Relationship

The relationship between the common name of the compound and its core molecular properties is illustrated in the diagram below. This visualization demonstrates the direct logical connection from the chemical's identifier to its empirical formula and calculated molecular mass.

A This compound B Molecular Formula: C6H11NO A->B has formula C Molecular Weight: 113.16 g/mol B->C results in

Caption: Logical flow from chemical name to formula and molecular weight.

References

An In-depth Technical Guide to 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxypropanenitrile, a significant chemical intermediate in various synthetic applications. The document details its chemical identity, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its role as a building block in the development of more complex molecules, particularly within the pharmaceutical and chemical industries. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

This compound, also known by several synonyms, is a simple bifunctional molecule containing both an ether and a nitrile group. Its formal IUPAC name is 3-propan-2-yloxypropanenitrile [1][2]. The presence of the nitrile group makes it a valuable precursor for conversion into other functional groups such as amines, carboxylic acids, or amides, while the isopropoxy group provides specific steric and electronic properties.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight 113.16 g/mol [1][3]
Molecular Formula C₆H₁₁NO[1][3]
Boiling Point 61-62.5 °C at 7 mmHg[2]
CAS Number 110-47-4[1][2]
SMILES CC(C)OCCC#N[1]
InChI Key BMSYXLRQGIFLFO-UHFFFAOYSA-N[1][2]
XLogP3-AA 0.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Table 2: Spectroscopic Data
Spectroscopic DataDetailsSource
IR Spectrum Data available from the Coblentz Society's collection, measured on a dispersive instrument as a liquid film.[2]
Mass Spectrum Electron ionization mass spectrometry data is available.[2][4]
Kovats Retention Index Standard non-polar: 879[1]

Synthesis of this compound

The most common and industrially viable method for synthesizing β-alkoxy nitriles is the base-catalyzed Michael addition of an alcohol to acrylonitrile. This reaction is efficient and proceeds under relatively mild conditions.

cluster_reaction Synthetic Pathway: Michael Addition Isopropanol Isopropanol Reaction_Step + Isopropanol->Reaction_Step Acrylonitrile Acrylonitrile Acrylonitrile->Reaction_Step Catalyst Base Catalyst (e.g., Na, KOH) Catalyst->Reaction_Step catalysis Product This compound Reaction_Step->Product

Caption: Plausible synthetic pathway for this compound via Michael addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

  • Isopropanol (Propan-2-ol), anhydrous

  • Acrylonitrile, stabilized

  • Potassium hydroxide (KOH) or Sodium metal (Na)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), dilute solution for neutralization

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and hotplate

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen), place 100 mL of anhydrous isopropanol. If using sodium, add small, freshly cut pieces of sodium metal (approx. 0.5 g, ~22 mmol) portion-wise until fully dissolved to form sodium isopropoxide. If using potassium hydroxide, add finely ground KOH pellets (approx. 1.2 g, ~22 mmol) and stir until dissolved.

  • Reaction Setup: Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Acrylonitrile: Charge the dropping funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile dropwise to the stirred, cooled isopropoxide solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add dilute hydrochloric acid to neutralize the base until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a valuable pharmaceutical intermediate or a building block in organic synthesis.[1][5] Its utility stems from the reactivity of the nitrile group, which can be transformed into various functionalities essential for constructing complex drug molecules.

The nitrile group can be:

  • Reduced to a primary amine (3-isopropoxypropylamine), a common functional group in APIs for forming salts or acting as a nucleophile.

  • Hydrolyzed to a carboxylic acid (3-isopropoxypropanoic acid), which can be used in ester or amide bond formation.

  • Reacted with Grignard reagents to form ketones.

cluster_workflow Role as a Pharmaceutical Intermediate Intermediate This compound (Building Block) Transformation Chemical Transformation (e.g., Reduction, Hydrolysis) Intermediate->Transformation Advanced_Intermediate Advanced Intermediate Transformation->Advanced_Intermediate Final_Steps Further Synthetic Steps Advanced_Intermediate->Final_Steps API Active Pharmaceutical Ingredient (API) Final_Steps->API

Caption: Conceptual workflow illustrating the use of this compound as an intermediate.

The incorporation of the isopropoxypropyl moiety can modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and conformational flexibility, which are critical parameters in drug design.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant.[1]

GHS Hazard Information:

  • Pictogram: Warning

  • Hazard Statement: H315 (Causes skin irritation)[1]

  • Precautionary Statements: P264, P280, P302+P352, P321, P332+P317, P362+P364[1]

It is also noted as a potential peroxide-forming chemical, which requires careful storage and handling, especially after being opened.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

This compound (IUPAC: 3-propan-2-yloxypropanenitrile) is a versatile chemical intermediate with established physicochemical properties. Its synthesis is readily achievable through scalable methods like the Michael addition. While not a therapeutic agent itself, its true value lies in its role as a molecular building block, providing a flexible scaffold for the synthesis of complex and novel compounds for the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

Synthesis of 3-Isopropoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-isopropoxypropanenitrile from acrylonitrile and isopropanol. The primary reaction pathway is a base-catalyzed cyanoethylation, a class of Michael addition, which is both efficient and scalable. This document provides a comprehensive overview of the reaction, including the mechanism, detailed experimental protocols, and key data for product characterization.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its structure incorporates both a nitrile and an ether functional group, making it a versatile building block for further chemical modifications. The synthesis from readily available starting materials like acrylonitrile and isopropanol makes it an economically viable target for laboratory and industrial-scale production.

The core of this synthesis is the cyanoethylation reaction, where a protic nucleophile, in this case, isopropanol, adds across the activated double bond of acrylonitrile.[1] This reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via a base-catalyzed Michael addition mechanism. The reaction is initiated by the deprotonation of isopropanol by a base, forming the isopropoxide anion. This is followed by the nucleophilic attack of the isopropoxide on the β-carbon of acrylonitrile. The resulting carbanion is then protonated by a proton source, typically the solvent or regenerated isopropanol, to yield the final product. The reaction is first order in both acrylonitrile and the alkoxide anion.[3]

reaction_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Isopropanol Isopropanol Isopropoxide_Anion Isopropoxide Anion Isopropanol->Isopropoxide_Anion Deprotonation Acrylonitrile Acrylonitrile Carbanion_Intermediate Carbanion Intermediate Base (e.g., NaOH) Base (e.g., NaOH) Isopropoxide_Anion->Carbanion_Intermediate Nucleophilic Attack This compound This compound Carbanion_Intermediate->this compound Protonation

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
AcrylonitrileC₃H₃N53.06770.81
IsopropanolC₃H₈O60.1082.60.786

Table 2: Properties of this compound

PropertyValueReference
CAS Number110-47-4[4]
Molecular FormulaC₆H₁₁NO[4]
Molar Mass113.16 g/mol [5]
Boiling Point61-62.5 °C at 7 mmHg[4]
IUPAC Name3-(propan-2-yloxy)propanenitrile[5]

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMR Predicted shifts: δ ~1.1 (d, 6H, -CH(CH₃)₂), ~2.5 (t, 2H, -CH₂-CN), ~3.6 (m, 1H, -CH(CH₃)₂), ~3.7 (t, 2H, -O-CH₂-)
¹³C NMR Predicted shifts: δ ~19 (-CH₂-CN), ~22 (-CH(CH₃)₂), ~63 (-O-CH₂-), ~71 (-CH(CH₃)₂), ~118 (-CN)
IR (Infrared) Characteristic peaks: ~2250 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O-C stretch)

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment
  • Reactants: Acrylonitrile (stabilized), Isopropanol (anhydrous)

  • Catalyst: Sodium hydroxide (pellets) or other suitable base (e.g., potassium hydroxide, sodium isopropoxide)

  • Solvents: Diethyl ether or other suitable extraction solvent

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactant_Charging Charge Isopropanol and Catalyst Acrylonitrile_Addition Slowly Add Acrylonitrile Reactant_Charging->Acrylonitrile_Addition Reaction Heat and Stir Acrylonitrile_Addition->Reaction Neutralization Neutralize Catalyst Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation

Caption: General experimental workflow for the synthesis.

Detailed Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant molar excess of isopropanol (e.g., 5-10 equivalents relative to acrylonitrile).

  • Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05-0.1 equivalents). Stir the mixture until the catalyst is dissolved or well-dispersed.

  • Acrylonitrile Addition: Slowly add acrylonitrile (1 equivalent) to the stirred solution of isopropanol and catalyst. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the reaction mixture below 40°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion. Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the basic catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.

    • Remove the excess isopropanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether).

    • Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[6]

Safety Precautions

Acrylonitrile is a toxic and flammable liquid.[7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7] Strong bases are corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is essential. Acrylonitrile can polymerize violently in the presence of strong bases if not properly controlled.[1][2]

Conclusion

The synthesis of this compound from acrylonitrile and isopropanol via base-catalyzed cyanoethylation is a straightforward and effective method. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is crucial for obtaining a high yield of the pure product. The provided data and diagrams serve as a valuable resource for the characterization and understanding of this important chemical transformation.

References

Navigating the Safety Landscape of 3-Isopropoxypropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Isopropoxypropanenitrile (CAS No. 110-47-4). Designed for laboratory and drug development settings, this document synthesizes critical information from multiple safety data sheets (SDS) and chemical databases to ensure safe handling, storage, and emergency response.

Core Safety & Physical Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₆H₁₁NO[1]
Molecular Weight113.16 g/mol [1][2]
AppearanceLight yellow liquid[3]
Flash Point75 °C (167 °F)[1]
Boiling Point/Range150 °C / 302 °F[3]
Melting Point/Range-65 °C / -85 °F[3]
Specific Gravity0.840[3]
Vapor Pressure28.1 mbar @ 50 °C[3]
Vapor Density4.04[3]
GHS Hazard Classification and Statements
Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Hazardous to the aquatic environment, short-term (acute)Category 2H401: Toxic to aquatic life
Hazardous to the aquatic environment, long-term (chronic)Category 3H412: Harmful to aquatic life with long lasting effects

Sources:[1][4][5]

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not detailed in standard safety data sheets, the following sections outline the necessary procedures for safe handling and emergency response based on aggregated SDS information.

Standard Handling Protocol

Objective: To outline the standard procedure for handling this compound to minimize exposure and risk.

Materials:

  • This compound

  • Appropriate chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or face shield

  • Laboratory coat or chemical-resistant apron

  • Calibrated chemical fume hood

  • Tightly sealed, properly labeled storage container

Procedure:

  • Preparation: Ensure a certified chemical fume hood is operational.[1] Don personal protective equipment (PPE), including gloves, eye protection, and a lab coat, before handling the chemical.[1][6] An eyewash station and safety shower must be readily accessible.[1]

  • Handling: Conduct all transfers and manipulations of this compound within the chemical fume hood to avoid inhalation of vapors.[1][6] Avoid contact with skin and eyes.[3] Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.[3][4]

  • Storage: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, open flames, and incompatible materials.[1][4] This compound may form peroxides, so it should be stored accordingly.[2]

  • Disposal: Dispose of waste material and empty containers in accordance with all local, regional, national, and international regulations.[4] Do not allow the product to enter drains.[4]

Emergency Response Protocols

Objective: To provide clear, actionable steps in the event of an exposure or spill.

1. First Aid Measures:

  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing becomes difficult or if you feel unwell, call a POISON CENTER or doctor.[1][4]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1] Remove contaminated clothing immediately and wash it before reuse.[3][6] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] If eye irritation persists, get medical attention.[6]

  • Ingestion: If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[1][4] Rinse mouth with water.[4] Do NOT induce vomiting.[1][3]

2. Accidental Release Measures:

  • Personal Precautions: For a spill, avoid breathing vapors and ensure adequate ventilation.[4][6] Evacuate unnecessary personnel from the area.[4] Wear appropriate personal protective equipment, including respiratory protection.[1]

  • Environmental Precautions: Prevent the chemical from entering drains, surface water, or the ground water system.[4]

  • Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, dry chemical) and place it in a suitable container for disposal.[4] Use non-sparking tools to collect the material.[3][6]

Visualizing Safety Workflows

To further clarify the logical relationships in handling and emergency procedures, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Ensure Access to Eyewash & Safety Shower prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Skin/Eye Contact handle1->handle2 handle3 Use Spark-Proof Tools handle2->handle3 store1 Store in Tightly Closed Container handle3->store1 store2 Keep in Cool, Well-Ventilated Area store1->store2 store3 Dispose According to Regulations store2->store3

Caption: Workflow for the safe handling of this compound.

G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event inhale1 Move to Fresh Air exposure->inhale1 skin1 Wash with Soap & Water exposure->skin1 eye1 Rinse with Water for 15+ min exposure->eye1 ingest1 Call POISON CENTER or Doctor exposure->ingest1 inhale2 Keep at Rest inhale1->inhale2 inhale3 Seek Medical Attention if Unwell inhale2->inhale3 skin2 Remove Contaminated Clothing skin1->skin2 skin3 Seek Medical Advice if Irritation Occurs skin2->skin3 eye2 Remove Contact Lenses eye1->eye2 eye3 Seek Medical Attention if Irritation Persists eye2->eye3 ingest2 Rinse Mouth ingest1->ingest2 ingest3 Do NOT Induce Vomiting ingest2->ingest3

Caption: First aid procedures for exposure to this compound.

References

In-Depth Technical Guide: Boiling Point of 3-Isopropoxypropanenitrile at Various Pressures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the boiling point of 3-Isopropoxypropanenitrile (CAS No. 110-47-4) at different pressures. Due to the limited availability of extensive experimental data, this guide combines known experimental values with theoretical estimations to provide a comprehensive overview. Furthermore, it outlines a detailed experimental protocol for the precise determination of boiling points under varying pressure conditions.

Quantitative Data on Boiling Point

The relationship between the vapor pressure of a liquid and its temperature is non-linear. As such, the boiling point of a substance is highly dependent on the surrounding pressure. For this compound, a single experimental data point at reduced pressure is available. To provide a more comprehensive dataset, an estimated normal boiling point at atmospheric pressure has been calculated using the Clausius-Clapeyron equation.

For this estimation, an average molar enthalpy of vaporization (ΔHvap) for similar nitrile compounds of comparable molecular weight was determined to be approximately 40 kJ/mol. This value, in conjunction with the known experimental data point, was used to extrapolate the boiling point at standard atmospheric pressure (760 mmHg).

Pressure (mmHg)Pressure (kPa)Temperature (°C)Temperature (K)Data Type
70.9361-62.5334.15-335.65Experimental
760101.325~175~448.15Estimated

Experimental Protocols

The determination of a compound's boiling point at various pressures is a critical procedure in chemical research and development. The following is a detailed methodology for obtaining accurate boiling point data for this compound under both atmospheric and reduced pressures.

Determination of Boiling Point at Reduced Pressure

This procedure outlines the setup for a vacuum distillation to determine the boiling point at a specific sub-atmospheric pressure.

Apparatus:

  • Round-bottom flask

  • Claisen adapter

  • Thermometer with a ground glass joint

  • Capillary tube (for boiling point determination) or boiling chips

  • Condenser

  • Receiving flask

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Stir bar and magnetic stirrer

Procedure:

  • Assembly: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Place a small volume of this compound and a stir bar into the round-bottom flask.

  • Pressure Regulation: Connect the apparatus to a vacuum pump and a manometer. Carefully evacuate the system to the desired pressure. It is crucial to regulate the pressure precisely for an accurate boiling point measurement.

  • Heating: Begin gently heating the sample using a heating mantle while stirring.

  • Boiling Point Determination: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.

  • Data Recording: Record the stable temperature and the corresponding pressure from the manometer.

  • Repeatability: Repeat the measurement at different pressures to generate a comprehensive dataset.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of this compound at various pressures.

G Experimental Workflow for Boiling Point Determination cluster_setup Apparatus Setup cluster_measurement Measurement Process cluster_data Data Analysis A Assemble Vacuum Distillation Apparatus B Add this compound and Stir Bar to Flask A->B C Connect to Vacuum Pump and Manometer B->C D Evacuate System to Desired Pressure C->D E Gently Heat Sample with Stirring D->E F Observe and Record Boiling Point Temperature E->F G Record Corresponding Pressure from Manometer F->G H Repeat Measurements at Different Pressures G->H I Compile Data into a Pressure vs. Temperature Table H->I

Caption: Workflow for determining boiling point at various pressures.

The Solubility Profile of 3-Isopropoxypropanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-isopropoxypropanenitrile, a significant intermediate in various chemical syntheses. Despite its relevance, publicly available quantitative solubility data in common organic solvents is scarce. This document provides a framework for determining the solubility of this compound, outlining detailed experimental protocols and a standardized format for data presentation. The included methodologies are grounded in established practices for solubility determination, ensuring accuracy and reproducibility for research, process development, and safety applications.

Introduction

This compound, with the chemical formula C6H11NO, is a nitrile compound featuring an isopropoxy group.[1][2] Its molecular structure suggests potential solubility in a range of organic solvents, a critical parameter for its application in organic synthesis, purification, and formulation development. Understanding the solubility of this compound is essential for designing efficient reaction conditions, developing crystallization processes, and ensuring safe handling and storage.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. To facilitate the systematic collection and comparison of such data, the following template table is provided for researchers to record their experimental findings.

Table 1: Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25
e.g., Ethanole.g., 25
e.g., Toluenee.g., 25
e.g., Dichloromethanee.g., 25
e.g., Ethyl Acetatee.g., 25
e.g., Hexanee.g., 25

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

  • Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe.

  • Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

  • Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

  • Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique suitable for non-volatile solutes.[4]

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus

  • Pre-weighed evaporation dishes or watch glasses

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

  • Carefully filter a known volume or mass of the saturated supernatant to remove any undissolved solid.

  • Transfer a precisely weighed amount of the clear, saturated filtrate into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent in a well-ventilated fume hood or under gentle heat in an oven. The temperature should be kept well below the boiling point of this compound (Boiling point: 61-62.5 °C at 7 mmHg) to avoid loss of the solute.[2] A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

  • Weigh the dish containing the dry solute.

  • Repeat the drying and weighing process until a constant weight is obtained.[4]

  • Calculate the solubility based on the mass of the solute and the initial mass or volume of the filtrate.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Calculation cluster_result Result Solute This compound Saturation Prepare Saturated Solution (Excess Solute) Solute->Saturation Solvent Organic Solvent Solvent->Saturation Equilibration Equilibrate at Constant T (e.g., 24-72h) Saturation->Equilibration Sampling Sample Supernatant Equilibration->Sampling Filtration Filter Sample Sampling->Filtration Quantification Quantify Solute Concentration (e.g., GC, HPLC) Filtration->Quantification Gravimetric Evaporate Solvent & Weigh Solute Filtration->Gravimetric Calculation Calculate Solubility Quantification->Calculation Gravimetric->Calculation Data Solubility Data (g/100g, mol/L) Calculation->Data

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocols for the isothermal shake-flask and gravimetric methods, researchers can generate reliable and reproducible solubility data. The systematic collection of this information, as facilitated by the provided data table template, will be invaluable for the broader scientific community, aiding in the optimization of synthetic routes, formulation development, and process safety involving this important chemical intermediate.

References

Spectral Analysis of 3-Isopropoxypropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Isopropoxypropanenitrile, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this compound, the following data is based on computational predictions. These predictions provide a reliable estimation of the expected chemical shifts and are a valuable tool for spectral interpretation.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.65Triplet2H-O-CH₂ -CH₂-CN
~3.60Septet1H-CH(CH₃ )₂
~2.60Triplet2H-O-CH₂-CH₂ -CN
~1.15Doublet6H-CH(CH₃ )₂

Note: Predicted data is generated using online NMR prediction tools. Actual experimental values may vary slightly.

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~118C N
~70-C H(CH₃)₂
~62-O-C H₂-CH₂-CN
~22-CH(C H₃)₂
~19-O-CH₂-C H₂-CN

Note: Predicted data is generated using online NMR prediction tools. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The data presented here is from the NIST Chemistry WebBook.[1]

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2975StrongC-H stretch (alkane)
~2250MediumC≡N stretch (nitrile)
~1120StrongC-O stretch (ether)

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityPossible Fragment
113Moderate[M]⁺ (Molecular Ion)
98Moderate[M - CH₃]⁺
72Strong[M - C₃H₇]⁺
58Very Strong[C₃H₆O]⁺
43Strong[C₃H₇]⁺ (Isopropyl cation)

Source: NIST Chemistry WebBook

The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of alkyl and alkoxy fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is performed.

    • Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Number of Scans: Typically 16-64 scans are acquired to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds is used.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed between the plates, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

    • Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Spectral Interpretation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Fourier Transform IR->IR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data Structure Structural Elucidation & Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

Commercial Suppliers and Technical Profile of 3-Isopropoxypropanenitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile, a chemical intermediate with the formula C₆H₁₁NO, presents potential as a building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ether linkage, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a consolidated overview of commercially available this compound, including a summary of suppliers, key physical and chemical properties, and a discussion on its potential, albeit currently undocumented, applications in drug discovery and development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table summarizes a selection of commercial sources and the available formats for this compound. Researchers are advised to request lot-specific certificates of analysis for detailed impurity profiles.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sigma-Aldrich 110-47-4C₆H₁₁NO113.16≥95%Custom
Santa Cruz Biotechnology 110-47-4C₆H₁₁NO113.16≥98%1g, 5g, 25g
Thermo Fisher Scientific (Acros Organics) 110-47-4C₆H₁₁NO113.1698+%5g, 25g, 100g
MolPort 110-47-4C₆H₁₁NO113.16≥95%Various (mg to kg)
ChemNet 110-47-4C₆H₁₁NO113.16InquireInquire

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning synthetic reactions and ensuring safe handling.

PropertyValueReference
CAS Number 110-47-4[1][2]
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 176-177 °C (at 760 mmHg)
Flash Point 68 °C (154.4 °F) - closed cup
Density 0.906 g/cm³ at 25 °C
Solubility Information not readily available for this compound. Related compounds suggest potential solubility in polar organic solvents.

Experimental Protocols

Extensive searches of scientific literature and supplier technical documents did not yield specific, detailed experimental protocols for the application of this compound in drug development, such as in the synthesis of targeted therapeutics or in biological assays. Similarly, no information was found linking this compound to specific signaling pathways.

The absence of such data suggests that this compound is a relatively underexplored building block in the context of pharmaceutical research. Researchers interested in its potential will likely need to develop their own synthetic methodologies and biological screening assays.

Potential Applications in Medicinal Chemistry: A Conceptual Framework

While specific examples are lacking, the chemical structure of this compound suggests its potential utility as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, which are common scaffolds in drug molecules. The isopropoxy group can influence physicochemical properties such as lipophilicity and metabolic stability.

Below is a conceptual workflow for evaluating a chemical intermediate like this compound for a drug discovery program.

G cluster_sourcing Sourcing and Initial QC cluster_evaluation Chemical & Biological Evaluation cluster_development Lead Optimization supplier_selection Supplier Selection & Procurement coa_review Certificate of Analysis Review supplier_selection->coa_review in_house_qc In-house QC (NMR, LC-MS) coa_review->in_house_qc reactivity_studies Reactivity & Derivatization Studies in_house_qc->reactivity_studies library_synthesis Library Synthesis reactivity_studies->library_synthesis biological_screening Biological Screening library_synthesis->biological_screening hit_validation Hit Validation & SAR biological_screening->hit_validation adme_tox ADME/Tox Profiling hit_validation->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo

Figure 1. A general workflow for the evaluation of a chemical intermediate in a drug discovery program.

The following diagram illustrates the potential synthetic transformations of a generic nitrile-containing ether compound, highlighting its versatility as a building block in medicinal chemistry.

G cluster_transformations Potential Synthetic Transformations cluster_products Resulting Functional Groups / Scaffolds start R-O-(CH2)n-CN (Nitrile-Ether Scaffold) hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction heterocycle Heterocycle Formation start->heterocycle acid R-O-(CH2)n-COOH (Carboxylic Acid) hydrolysis->acid amine R-O-(CH2)n-CH2NH2 (Primary Amine) reduction->amine tetrazole Tetrazole heterocycle->tetrazole triazine Triazine heterocycle->triazine thiazole Thiazole heterocycle->thiazole

Figure 2. Potential synthetic utility of a nitrile-ether scaffold in medicinal chemistry.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While its current application in the scientific literature appears limited, its functional groups suggest that it could serve as a valuable building block for creating novel molecular architectures. Researchers are encouraged to explore its reactivity and potential biological activities, with the understanding that new synthetic and analytical methods will likely need to be developed. The data and conceptual frameworks provided in this guide are intended to serve as a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols: 3-Isopropoxypropanenitrile as a Solvent in Electrochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile is a nitrile-based organic solvent with potential applications in various electrochemical systems, including but not limited to lithium-ion batteries, electrochemical capacitors, and electro-organic synthesis. Its molecular structure, featuring both an ether and a nitrile group, suggests a unique combination of properties beneficial for electrolyte formulations. The nitrile group contributes to a high dielectric constant, facilitating salt dissociation, while the flexible ether linkage can enhance ion mobility.

This document provides a detailed overview of the potential use of this compound as an electrochemical solvent. Due to the limited availability of specific experimental data for this compound, this note draws upon data from its close structural analog, 3-methoxypropionitrile (MPN), and other related nitrile solvents to provide a comprehensive guide for researchers. All data presented for analogous compounds should be considered as a starting point for the investigation of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a comparison with its analog, 3-methoxypropionitrile, are presented below. These properties are crucial for understanding its behavior as a solvent in an electrolyte system.

PropertyThis compound3-Methoxypropionitrile (Analog)Reference
CAS Number 110-47-4110-67-8[1][2]
Molecular Formula C₆H₁₁NOC₄H₇NO[1][2]
Molecular Weight 113.16 g/mol 85.10 g/mol [1][2]
Boiling Point 61-62.5 °C at 7 mmHg164-165 °C[2][3]
Density Not available0.937 g/mL at 25 °C[2]
Dielectric Constant Not available~15-20 (Estimated)[4][5][6]
Viscosity Not available~1.5 cP at 25 °C (Estimated for pure solvent)
Ionic Conductivity (of 1M LiTFSI solution) Not available~5-10 mS/cm at 25 °C[7][8]
Electrochemical Stability Window Not availableUp to ~5 V vs. Li/Li⁺ (with appropriate salts)[7][8]

Rationale for Use in Electrochemistry

Nitrile-based solvents, such as this compound and its analogs, offer several advantages in electrochemical applications:

  • High Dielectric Constant: The polar nitrile group (-C≡N) contributes to a high dielectric constant, which is effective in dissolving and dissociating lithium salts, leading to a higher concentration of charge carriers and improved ionic conductivity.

  • Wide Electrochemical Stability Window: Nitrile solvents often exhibit high anodic stability, making them suitable for use with high-voltage cathode materials in lithium-ion batteries.

  • Good Thermal Stability: Many nitrile-based electrolytes exhibit good thermal stability, which is a critical safety consideration for energy storage devices.

  • Low Viscosity (in some cases): A low viscosity is desirable for achieving high ionic conductivity, as it facilitates the movement of ions through the electrolyte. The ether linkage in this compound may contribute to a lower viscosity compared to more rigid molecules.

Experimental Protocols

The following are detailed protocols for the preparation and electrochemical characterization of electrolytes based on this compound.

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion conducting electrolyte using this compound as the solvent.

Materials:

  • This compound (CAS 110-47-4), battery grade (low water and impurity content)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • Anhydrous argon- or nitrogen-filled glovebox (<1 ppm H₂O and O₂)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Transfer the required volume of this compound into a clean, dry volumetric flask inside the glovebox.

  • Calculate the mass of LiTFSI required to achieve the desired concentration (e.g., 1.0 M).

  • Carefully add the LiTFSI to the volumetric flask containing the solvent.

  • Place a magnetic stir bar in the flask and seal it.

  • Stir the solution on a magnetic stirrer until the LiTFSI is completely dissolved. This may take several hours.

  • The prepared electrolyte should be stored in a tightly sealed container inside the glovebox.

Protocol 2: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte.

Materials:

  • Prepared this compound-based electrolyte

  • Conductivity meter with a suitable probe for non-aqueous solvents

  • Temperature-controlled chamber or water bath

  • Calibration standards for the conductivity meter

Procedure:

  • Calibrate the conductivity meter according to the manufacturer's instructions using appropriate standards.

  • Place a known volume of the electrolyte in a clean, dry electrochemical cell designed for conductivity measurements.

  • Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Record the conductivity reading.

  • Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.

Protocol 3: Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range over which the electrolyte remains stable.

Materials:

  • Prepared this compound-based electrolyte

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

  • Working electrode (e.g., platinum or glassy carbon)

  • Counter and reference electrodes (e.g., lithium metal)

  • Argon- or nitrogen-filled glovebox

Procedure:

  • Assemble the three-electrode cell inside the glovebox. The working electrode should be polished and cleaned before use.

  • Add the prepared electrolyte to the cell.

  • Connect the cell to the potentiostat.

  • Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

    • For anodic stability, scan the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • For cathodic stability, scan the potential from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).

  • The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Electrolyte Characterization

prep Electrolyte Preparation cond Ionic Conductivity Measurement prep->cond esw Electrochemical Stability Window (ESW) Measurement prep->esw cell Cell Assembly (e.g., Coin Cell) prep->cell cycling Galvanostatic Cycling (Charge-Discharge) cell->cycling analysis Post-mortem Analysis cycling->analysis

Caption: Workflow for the preparation and electrochemical characterization of a novel electrolyte.

Signaling Pathway: Ion Transport in a Lithium-Ion Battery

cluster_discharge Discharge Anode Anode (e.g., Graphite) Electrolyte Electrolyte (this compound + Li Salt) Anode->Electrolyte Li⁺ Separator Separator Cathode Cathode (e.g., LCO) Cathode->Electrolyte Li⁺ Electrolyte->Anode Li⁺ Electrolyte->Cathode Li⁺

Caption: Simplified diagram of ion movement during charge and discharge cycles in a Li-ion battery.

References

Application Notes and Protocols for the Synthesis of 3-Isopropoxypropylamine from 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine is a valuable primary aliphatic amine intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring both an amine group and an ether linkage, allows for its use as a versatile building block in the creation of more complex molecules.[1] One of the most common and efficient methods for the preparation of 3-Isopropoxypropylamine is through the catalytic hydrogenation of its nitrile precursor, 3-Isopropoxypropanenitrile. This process offers a high atom economy and typically results in high yields of the desired primary amine.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 3-Isopropoxypropylamine from this compound using two common heterogeneous catalysts: Raney® Nickel and Palladium on Carbon (Pd/C).

Materials and Properties

A summary of the physical and chemical properties of the reactant and product is provided below for easy reference.

PropertyThis compound (Precursor)3-Isopropoxypropylamine (Product)
CAS Number 110-47-42906-12-9
Molecular Formula C6H11NOC6H15NO
Molecular Weight 113.16 g/mol [3]117.19 g/mol [4]
Appearance Colorless liquidColorless to light yellow liquid[5]
Boiling Point Not available150 °C[5]
Melting Point Not available-65 °C[5]
Density Not available0.845 g/mL at 25 °C[4]
Flash Point Not available42 °C[5]
Solubility Not availableMiscible with water[6]

Reaction Pathway

The conversion of this compound to 3-Isopropoxypropylamine is a reduction reaction, specifically a catalytic hydrogenation. The nitrile group (-C≡N) is reduced to a primary amine group (-CH2NH2) in the presence of a catalyst and a hydrogen source.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A This compound (C6H11NO) C Raney® Ni or Pd/C A->C B Hydrogen (H2) B->C D 3-Isopropoxypropylamine (C6H15NO) C->D Reduction G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Catalyst (Wash Raney® Ni or weigh Pd/C) D Add Catalyst A->D B Setup Reaction Vessel (Flask or Hydrogenator) C Add Solvent and This compound B->C C->D E Introduce Hydrogen Source (KBH4 or H2 gas) D->E F Run Reaction (Stirring, optional heating) E->F G Filter to Remove Catalyst F->G H Remove Solvent (Rotary Evaporation) G->H I Optional Liquid-Liquid Extraction H->I J Dry Organic Layer I->J K Purify by Distillation J->K L Characterize Product (NMR, GC-MS, etc.) K->L

References

Application of 3-Isopropoxypropanenitrile in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile is a versatile bifunctional molecule containing both a nitrile and an ether functional group. This unique combination makes it a valuable building block in organic synthesis, primarily serving as a precursor for the synthesis of amines, carboxylic acids, and amides with a flexible three-carbon spacer and an isopropoxy moiety. The presence of the isopropoxy group can impart desirable physicochemical properties, such as increased lipophilicity and metabolic stability, to target molecules in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the key transformations of this compound.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its transformation into three key classes of compounds:

  • Primary Amines: Reduction of the nitrile group affords 3-isopropoxypropylamine, a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.

  • Carboxylic Acids: Hydrolysis of the nitrile group leads to the formation of 3-isopropoxypropanoic acid, a building block for the introduction of a flexible, oxygenated side chain.

  • Amides: Partial hydrolysis of the nitrile yields 3-isopropoxypropanamide, which can be used in further synthetic manipulations or as a final target molecule.

The logical relationship of these transformations is illustrated in the diagram below.

G This compound This compound 3-Isopropoxypropylamine 3-Isopropoxypropylamine This compound->3-Isopropoxypropylamine Reduction 3-Isopropoxypropanoic Acid 3-Isopropoxypropanoic Acid This compound->3-Isopropoxypropanoic Acid Complete Hydrolysis 3-Isopropoxypropanamide 3-Isopropoxypropanamide This compound->3-Isopropoxypropanamide Partial Hydrolysis

Caption: Key synthetic transformations of this compound.

Reduction to 3-Isopropoxypropylamine

The reduction of this compound to 3-isopropoxypropylamine is a cornerstone application, providing a versatile primary amine intermediate. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.

Data Presentation: Comparison of Reduction Methods
MethodCatalyst/ReagentPressure (H₂)TemperatureSolventTypical YieldNotes
Catalytic HydrogenationRaney Nickel75 - 250 psig70 - 150 °CAmmonia (liq.)>90%Ammonia is used to suppress the formation of secondary amines. Low water content is crucial.[1][2]
Catalytic HydrogenationNi-Co-Cr composite3 - 4 MPa90 - 100 °CAmmonia (liq.)HighA robust catalyst system for liquid-phase hydrogenation.[3]
Chemical ReductionLithium Aluminum Hydride (LiAlH₄)N/A0 °C to RTDiethyl ether, THFHighRequires careful handling due to high reactivity. Anhydrous conditions are essential.
Experimental Protocols

This protocol is adapted from procedures for the hydrogenation of similar β-alkoxypropionitriles.[1][2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up a Charge autoclave with This compound, Raney Ni, and liquid NH₃ b Pressurize with H₂ (75-250 psig) a->b c Heat to 70-150 °C with stirring b->c d Monitor H₂ uptake c->d e Cool and vent autoclave d->e f Filter catalyst e->f g Remove NH₃ by evaporation f->g h Distill crude product under reduced pressure g->h

Caption: Workflow for catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Raney Nickel (activated, slurry in water)

  • Liquid Ammonia

  • Hydrogen gas

  • High-pressure autoclave equipped with a stirrer, heating mantle, and pressure gauge.

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry with deionized water until the washings are neutral. Then, wash with anhydrous ethanol or isopropanol to remove water. The catalyst should be kept wet with the solvent at all times.

  • Reaction Setup: To the high-pressure autoclave, add this compound (1.0 mol). Carefully add the prepared Raney Nickel catalyst (5-10% by weight of the nitrile).

  • Ammonia Addition: Cool the autoclave to below -33 °C and add liquid ammonia (2-5 mol equivalents).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen to 75-250 psig.

  • Reaction: Begin stirring and heat the reaction mixture to 70-150 °C. The reaction is exothermic, and the temperature should be controlled. Monitor the pressure drop to follow the progress of the reaction.

  • Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Isolation: Open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.

  • Purification: Remove the residual ammonia by gentle warming. The resulting crude 3-isopropoxypropylamine can be purified by fractional distillation under reduced pressure.

This is a general procedure for the reduction of nitriles with LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.

  • Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams used).

    • Add 15% aqueous sodium hydroxide solution (x mL).

    • Add water (3x mL).

    • Stir the mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

  • Isolation: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes. Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 3-isopropoxypropylamine can be purified by distillation.

Hydrolysis to 3-Isopropoxypropanoic Acid and 3-Isopropoxypropanamide

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The reaction conditions can be controlled to favor the formation of one product over the other.

Data Presentation: Hydrolysis Conditions
ProductConditionsReagentsTemperatureTypical Outcome
3-Isopropoxypropanoic AcidAcidic HydrolysisAq. HCl or H₂SO₄RefluxComplete hydrolysis to the carboxylic acid.
3-Isopropoxypropanoic AcidBasic Hydrolysis (harsh)Aq. NaOH or KOH, followed by acidificationRefluxFormation of the carboxylate salt, then acid.
3-IsopropoxypropanamideBasic Hydrolysis (mild)Aq. NaOH or KOHRoom Temp.Partial hydrolysis to the amide.
Experimental Protocols

Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up and Isolation a Combine this compound and aqueous acid (e.g., 6M HCl) b Heat the mixture to reflux a->b c Monitor reaction progress (e.g., by TLC or GC) b->c d Cool the reaction mixture c->d e Extract with an organic solvent (e.g., diethyl ether) d->e f Wash the organic layer with brine e->f g Dry over anhydrous Na₂SO₄ f->g h Remove solvent under reduced pressure g->h i Purify by distillation or crystallization h->i

Caption: Workflow for acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq.) and 6 M aqueous hydrochloric acid (5-10 eq.).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material using TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 3-isopropoxypropanoic acid can be purified by vacuum distillation or crystallization.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 eq.) in a minimal amount of a water-miscible co-solvent if necessary (e.g., ethanol).

  • Reaction: Add a 1 M aqueous solution of sodium hydroxide (1.1 eq.) and stir the mixture at room temperature. Monitor the reaction closely by TLC or GC to observe the formation of the amide and minimize the formation of the carboxylic acid.

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with dilute HCl.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude 3-isopropoxypropanamide can be purified by recrystallization or column chromatography.

Safety Precautions

  • This compound is a nitrile and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Lithium aluminum hydride reacts violently with water and is a fire hazard. All equipment must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Catalytic hydrogenation involves flammable gases under high pressure and should only be performed by trained personnel using appropriate equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

References

Application Notes and Protocols for 3-Isopropoxypropanenitrile as a Lithium-Ion Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous demand for lithium-ion batteries (LIBs) with higher energy density, longer cycle life, and enhanced safety necessitates the exploration of novel electrolyte formulations. Electrolyte additives play a crucial role in improving the performance of LIBs by forming a stable solid electrolyte interphase (SEI) on the electrode surfaces, enhancing ionic conductivity, and improving safety characteristics. Nitrile-based compounds have garnered significant attention as potential electrolyte additives due to their high anodic stability and ability to form a protective cathode-electrolyte interphase (CEI).

This document provides detailed application notes and experimental protocols for the evaluation of 3-isopropoxypropanenitrile (IPPN) as a functional electrolyte additive in lithium-ion batteries. While direct and extensive research on IPPN is emerging, the protocols and expected outcomes are based on established methodologies for testing analogous nitrile-based additives such as 3-methoxypropionitrile (MPN) and 3-(phenylsulfonyl)propionitrile (PSPN). These related compounds have demonstrated the ability to enhance rate capability and form protective interfacial layers.[1][2] It is hypothesized that the isopropoxy group in IPPN may contribute to improved solubility of lithium salts and favorably modify the solvation of lithium ions, potentially leading to enhanced electrochemical performance.

Mechanism of Action (Hypothesized)

The nitrile functional group (-C≡N) in this compound is expected to be the primary actor in its function as an electrolyte additive. It is hypothesized that IPPN participates in the formation of a stable and robust SEI layer on the anode and a protective CEI on the cathode. The ether linkage may enhance the solubility of lithium salts and contribute to a more flexible and Li+-conductive interphase.

G cluster_anode Anode Side cluster_cathode Cathode Side cluster_electrolyte Electrolyte Bulk Anode Graphite Anode SEI Stable SEI Layer (IPPN-derived components) Anode->SEI Reductive Decomposition of IPPN Cathode High-Voltage Cathode (e.g., NMC, LCO) CEI Protective CEI Layer Cathode->CEI Oxidative Polymerization of IPPN Li_ion Li+ Ions CEI->Li_ion Suppressed Decomposition Electrolyte Base Electrolyte (e.g., LiPF6 in EC/DMC) Electrolyte->Li_ion IPPN This compound (Additive) IPPN->Li_ion Modified Solvation Li_ion->SEI Facilitated Transport

Caption: Hypothesized mechanism of this compound (IPPN) in a Li-ion battery.

Data Presentation: Performance Metrics (Representative)

The following tables summarize representative quantitative data that could be expected from the successful implementation of this compound as an electrolyte additive. This data is illustrative and serves as a template for presenting experimental results.

Table 1: Electrochemical Performance of LiNi0.8Mn0.1Co0.1O2 (NMC811)/Graphite Pouch Cells

Electrolyte1st Cycle Coulombic Efficiency (%)Capacity Retention after 200 Cycles (%)
Baseline (No Additive)88.575.2
1 wt% IPPN90.285.6
2 wt% IPPN91.590.1

Table 2: Interfacial Resistance of NMC811/Graphite Pouch Cells after 100 Cycles

ElectrolyteAnode SEI Resistance (Ω)Cathode CEI Resistance (Ω)
Baseline (No Additive)45.830.5
1 wt% IPPN25.318.9
2 wt% IPPN20.115.2

Experimental Protocols

Electrolyte Preparation

Objective: To prepare the baseline and IPPN-containing electrolytes.

Materials:

  • Battery-grade lithium hexafluorophosphate (LiPF6)

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • This compound (IPPN), high purity (>99.5%)

  • Argon-filled glovebox with H2O and O2 levels < 0.1 ppm

Procedure:

  • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF6 in a 1:1 (v/v) mixture of EC and DMC to a final concentration of 1.0 M.

  • To prepare the IPPN-containing electrolytes, add the desired weight percentage (e.g., 1 wt% and 2 wt%) of IPPN to the baseline electrolyte.

  • Stir the solutions on a magnetic stirrer for at least 4 hours to ensure homogeneity.

  • Store the electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing.

Materials:

  • NMC811 cathode and graphite anode laminates

  • Celgard 2325 separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Prepared electrolytes

  • Crimping machine

Procedure:

  • Dry the electrodes and separator in a vacuum oven at their respective recommended temperatures (e.g., 120 °C for electrodes, 60 °C for separator) for 12 hours.

  • Transfer all components into the argon-filled glovebox.

  • Punch circular electrodes (e.g., 14 mm diameter for cathode, 15 mm for anode) and separators (19 mm).

  • Assemble the CR2032 coin cells in the following order: negative case, anode, separator, cathode, spacer, spring, positive cap.

  • Add approximately 20 µL of the designated electrolyte onto the separator before placing the cathode.

  • Crimp the coin cells using an electric crimper to ensure proper sealing.

  • Let the cells rest for 12 hours before testing to ensure complete electrolyte wetting.

G A Electrode & Separator Punching B Place Anode in Negative Case A->B C Add Separator B->C D Add Electrolyte C->D E Place Cathode D->E F Add Spacer & Spring E->F G Place Positive Cap F->G H Crimp Cell G->H I Resting Period H->I

Caption: Workflow for CR2032 coin cell assembly.

Electrochemical Characterization

a) Cyclic Voltammetry (CV)

Objective: To determine the electrochemical stability window of the electrolytes.

Apparatus: Potentiostat/Galvanostat

Procedure:

  • Assemble a three-electrode cell with lithium metal as both the counter and reference electrodes, and a stainless steel or platinum working electrode.

  • Fill the cell with the electrolyte to be tested.

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit potential (OCV) to a high potential (e.g., 5.5 V vs. Li/Li+) to determine the anodic stability limit.[3]

  • In a separate experiment, scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li+) to determine the reductive stability limit.

  • The onset of a significant increase in current indicates the decomposition of the electrolyte.

b) Galvanostatic Cycling

Objective: To evaluate the cycling performance, including coulombic efficiency and capacity retention.

Apparatus: Battery cycler

Procedure:

  • Place the assembled coin cells in a temperature-controlled chamber (e.g., 25 °C).

  • Formation Cycles (2 cycles):

    • Charge the cell at a C/10 rate to 4.2 V.

    • Hold the voltage at 4.2 V until the current drops to C/20 (Constant Voltage charge).

    • Rest for 10 minutes.

    • Discharge at a C/10 rate to 2.8 V.

  • Performance Cycling (e.g., 200 cycles):

    • Charge at a C/2 rate to 4.2 V with a CV hold to C/20.

    • Rest for 10 minutes.

    • Discharge at a C/2 rate to 2.8 V.

  • Calculate the coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) x 100%.

  • Calculate the capacity retention as (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100%.[4][5][6][7][8]

c) Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the interfacial resistance of the electrodes.

Apparatus: Potentiostat/Galvanostat with a frequency response analyzer.

Procedure:

  • Perform EIS measurements on the cells after the formation cycles and at regular intervals during cycling (e.g., after 50, 100, and 200 cycles).

  • Set the cell to a 50% state of charge (SOC).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a frequency range of 100 kHz to 0.01 Hz.

  • Fit the resulting Nyquist plots to an appropriate equivalent circuit model to determine the resistance of the SEI and CEI layers.[9][10][11][12][13]

G start Assembled Coin Cell cv Cyclic Voltammetry (Stability Window) start->cv cycling Galvanostatic Cycling (CE, Capacity Retention) start->cycling data Data Analysis cv->data eis Electrochemical Impedance Spectroscopy (Interfacial Resistance) cycling->eis After n cycles cycling->data eis->data

Caption: Logical workflow for the electrochemical characterization of this compound.

Safety Precautions

  • All handling of lithium metal, electrolytes, and cell components should be performed in an inert-atmosphere glovebox.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • In case of electrolyte contact with skin, wash immediately with copious amounts of water.

  • Follow all institutional safety protocols for handling flammable organic solvents and lithium-ion battery materials.

References

Application Notes and Protocols for the Reduction of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the reduction of 3-isopropoxypropanenitrile to 3-isopropoxypropylamine, a valuable intermediate in pharmaceutical and chemical synthesis. The primary method detailed is a high-yield catalytic hydrogenation using Ruthenium on carbon. Alternative protocols employing Raney Nickel and Lithium Aluminum Hydride are also presented, offering flexibility in reagent and equipment availability. Quantitative data is summarized for easy comparison, and all methodologies are described in detail to ensure reproducibility. Visual diagrams of the reaction pathway and experimental workflows are included to facilitate understanding.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing access to key building blocks for a wide array of functional molecules. 3-Isopropoxypropylamine is a significant intermediate, and its efficient synthesis from this compound is of considerable interest. This document outlines three distinct and reliable methods for this reduction, each with its own advantages in terms of yield, reaction conditions, and scalability. The protocols provided are intended to serve as a comprehensive guide for researchers in the field of drug development and chemical synthesis.

Comparative Data of Reduction Protocols

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (p.s.i.g.)Reaction TimeYield (%)
Catalytic Hydrogenation5% Ruthenium on Carbon (Ru/C)Methanol120-1271440-1700~15 minutes72
Catalytic HydrogenationRaney NickelEthanol~80~600~2.5 hoursHigh
Chemical ReductionLithium Aluminum Hydride (LAH)TetrahydrofuranRefluxN/A~16 hoursHigh

Experimental Protocols

Method 1: Catalytic Hydrogenation with Ruthenium on Carbon

This protocol is adapted from a patented procedure and offers a high yield and short reaction time.[1]

Materials:

  • This compound

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Anhydrous Methanol

  • Liquid Ammonia

  • Hydrogen Gas

  • High-pressure autoclave

Procedure:

  • To a 1-liter stainless steel autoclave, charge 0.376 moles of this compound, 2.3 g of 5% Ru/C catalyst, 230 ml of anhydrous methanol, and 64 g of liquid ammonia.[1]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to approximately 1440-1700 p.s.i.g.

  • Heat the mixture to 120-127 °C with stirring.

  • Monitor the hydrogen uptake. The reaction is typically complete within 15 minutes at the specified temperature.[1]

  • Once hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains 3-isopropoxypropylamine, which can be purified by distillation. A yield of 72% can be expected.[1]

Method 2: Catalytic Hydrogenation with Raney Nickel

This protocol provides a general method for nitrile reduction using a common and effective catalyst.

Materials:

  • This compound

  • Raney Nickel catalyst

  • Ethanol

  • Hydrogen Gas

  • High-pressure autoclave (e.g., Parr Autoclave)

Procedure:

  • In a suitable high-pressure autoclave, add 300 g of this compound and a slurry of Raney Nickel catalyst (approximately 8% by weight of the nitrile).

  • Add a suitable solvent such as ethanol.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to approximately 600 psi.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Maintain the temperature and pressure for approximately 2.5 hours, or until hydrogen uptake ceases.

  • Cool the autoclave to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • The product, 3-isopropoxypropylamine, can be isolated and purified by distillation.

Method 3: Chemical Reduction with Lithium Aluminum Hydride (LAH)

This method is a powerful alternative for laboratories not equipped for high-pressure hydrogenations. LAH is a potent reducing agent that readily converts nitriles to primary amines.[2][3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide

  • Anhydrous Sodium Sulfate

  • Three-necked flask, condenser, dropping funnel, and nitrogen inlet

Procedure:

  • Set up an oven-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere.

  • In the flask, prepare a suspension of LAH (a slight molar excess relative to the nitrile) in anhydrous THF.

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LAH suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to reflux for approximately 16 hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the white precipitate of aluminum salts and wash the filter cake with THF.

  • Combine the organic filtrates, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-isopropoxypropylamine.

  • The product can be further purified by vacuum distillation.

Visual Diagrams

ReactionPathway Reaction Pathway for the Reduction of this compound A This compound B 3-Isopropoxypropylamine A->B Reduction (e.g., H2/Catalyst or LAH) CatalyticHydrogenationWorkflow Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Autoclave: - this compound - Catalyst (Ru/C or Raney Ni) - Solvent - (Ammonia, if applicable) B Seal and Purge Autoclave A->B C Pressurize with H2 B->C D Heat and Stir C->D E Monitor H2 Uptake D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Purify by Distillation G->H LAHReductionWorkflow Workflow for LAH Reduction cluster_setup Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up A Prepare LAH suspension in anhydrous THF B Cool to 0 °C A->B C Slowly add this compound solution B->C D Warm to RT and Reflux C->D E Cool to 0 °C D->E F Quench with H2O and NaOH(aq) E->F G Filter Aluminum Salts F->G H Dry and Concentrate Filtrate G->H I Purify by Distillation H->I

References

Application Notes and Protocols: 3-Isopropoxypropanenitrile in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile is a versatile chemical intermediate. While not a dye itself, it serves as a valuable precursor in the synthesis of various organic molecules. A key application lies in its conversion to 3-isopropoxypropylamine (IPOPA), a primary aliphatic amine that can be utilized in the production of azo dyes. Azo dyes are a significant class of colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which forms the chromophore. This document provides detailed protocols for the synthesis of an illustrative azo dye starting from this compound, including the initial reduction of the nitrile to the corresponding amine, followed by diazotization and coupling with a suitable aromatic partner.

Synthesis Pathway Overview

The overall synthesis is a two-step process. First, this compound is reduced to 3-isopropoxypropylamine. Subsequently, the amine is diazotized and coupled with a coupling agent, in this case, 2-naphthol, to yield the final azo dye.

Synthesis_Pathway This compound This compound 3-Isopropoxypropylamine 3-Isopropoxypropylamine This compound->3-Isopropoxypropylamine Reduction (e.g., Raney Ni, KBH4) Aliphatic_Diazonium_Salt Aliphatic_Diazonium_Salt 3-Isopropoxypropylamine->Aliphatic_Diazonium_Salt Diazotization (NaNO2, HCl) Azo_Dye Azo_Dye Aliphatic_Diazonium_Salt->Azo_Dye Azo Coupling 2-Naphthol 2-Naphthol 2-Naphthol->Azo_Dye

Caption: Overall synthesis pathway from this compound to an azo dye.

Experimental Protocols

Part 1: Reduction of this compound to 3-Isopropoxypropylamine

This protocol outlines the reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst and potassium borohydride as the reducing agent. This method is advantageous due to its mild reaction conditions and high selectivity.

Materials and Reagents:

  • This compound

  • Raney Nickel (slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous ethanol

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (anhydrous)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Magnetic stir plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, add anhydrous ethanol (25 mL).

  • To the ethanol, carefully add potassium borohydride (2.16 g, 40 mmol) and Raney Nickel (0.64 g, moist weight, approx. 10 mmol) with stirring.

  • To this stirred suspension, add this compound (1.13 g, 10 mmol).

  • Stir the reaction mixture vigorously at room temperature for 45 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, filter the mixture to remove the Raney Nickel catalyst.

  • Evaporate the ethanol from the filtrate using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with deionized water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the ethyl acetate by rotary evaporation to obtain 3-isopropoxypropylamine as the final product.

Reduction_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reduction cluster_Workup Work-up and Isolation Add_Ethanol Add anhydrous ethanol to flask Add_KBH4_RaneyNi Add KBH4 and Raney Ni Add_Ethanol->Add_KBH4_RaneyNi Add_Nitrile Add this compound Add_KBH4_RaneyNi->Add_Nitrile Stir Stir at room temperature for 45 min Add_Nitrile->Stir Filter Filter to remove catalyst Stir->Filter Evaporate_Ethanol Evaporate ethanol Filter->Evaporate_Ethanol Dissolve_Wash Dissolve in ethyl acetate and wash with water Evaporate_Ethanol->Dissolve_Wash Dry_Evaporate Dry organic layer and evaporate solvent Dissolve_Wash->Dry_Evaporate Product 3-Isopropoxypropylamine Dry_Evaporate->Product

Caption: Experimental workflow for the reduction of this compound.

Part 2: Synthesis of an Azo Dye from 3-Isopropoxypropylamine and 2-Naphthol

This protocol describes the diazotization of the aliphatic amine, 3-isopropoxypropylamine, and its subsequent coupling with 2-naphthol to form a brightly colored azo dye.

Materials and Reagents:

  • 3-Isopropoxypropylamine (from Part 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Equipment:

  • Beakers

  • Magnetic stir plate and stir bar

  • Ice bath

  • Thermometer

  • pH indicator paper

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

Diazotization of 3-Isopropoxypropylamine:

  • In a beaker, dissolve 3-isopropoxypropylamine (1.17 g, 10 mmol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (10 mL).

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Azo Coupling:

  • In another beaker, dissolve 2-naphthol (1.44 g, 10 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the precipitated dye using a Büchner funnel and wash with cold deionized water.

  • Dry the azo dye in a desiccator.

Azo_Dye_Synthesis_Workflow cluster_Diazotization Diazotization cluster_Coupling Azo Coupling cluster_Isolation Isolation Dissolve_Amine Dissolve 3-isopropoxypropylamine in HCl/water Cool_Amine Cool to 0-5 °C Dissolve_Amine->Cool_Amine Add_Nitrite Add NaNO2 solution dropwise Cool_Amine->Add_Nitrite Prepare_Nitrite Prepare NaNO2 solution Prepare_Nitrite->Add_Nitrite Stir_Diazo Stir for 15 min Add_Nitrite->Stir_Diazo Add_Diazo Add diazonium salt solution Stir_Diazo->Add_Diazo Dissolve_Naphthol Dissolve 2-naphthol in NaOH solution Cool_Naphthol Cool to 0-5 °C Dissolve_Naphthol->Cool_Naphthol Cool_Naphthol->Add_Diazo Stir_Couple Stir for 30 min Add_Diazo->Stir_Couple Filter_Dye Filter the precipitate Stir_Couple->Filter_Dye Wash_Dye Wash with cold water Filter_Dye->Wash_Dye Dry_Dye Dry the azo dye Wash_Dye->Dry_Dye Final_Product Azo Dye Dry_Dye->Final_Product

Application Note: Gas Chromatography Methods for the Analysis of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Isopropoxypropanenitrile is a chemical intermediate used in various industrial syntheses. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and impurity profiling in final products. Gas chromatography (GC) offers a robust and sensitive analytical technique for the separation and quantification of volatile and semi-volatile compounds such as this compound.[1] This application note provides a detailed protocol for the determination of this compound using gas chromatography coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced specificity and impurity identification.

Principle of the Method

The method involves the direct injection of a diluted sample solution into a gas chromatograph. The volatile this compound is vaporized in the heated inlet and transported by an inert carrier gas through a capillary column. The separation of the analyte from other matrix components is achieved based on its differential partitioning between the stationary phase of the column and the mobile carrier gas phase. Following separation, the analyte is detected by an FID, which generates a signal proportional to the amount of carbon atoms, or by an MS, which provides mass-based identification and fragmentation patterns for structural elucidation. For complex matrices, sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to remove interferences and concentrate the analyte.[1][2]

Experimental Protocols

This section details the necessary steps for sample preparation, instrument setup, and analysis.

Sample Preparation

The choice of sample preparation depends on the sample matrix.

For relatively clean samples (e.g., reaction mixtures in a known solvent):

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve and dilute the sample in a suitable low-boiling point solvent such as methanol, ethanol, or dichloromethane to a final concentration of approximately 0.1 - 1 mg/mL.[1] The choice of solvent should be based on the polarity of the sample and compatibility with the GC column.[1]

  • Vortex the solution to ensure homogeneity.

  • If particulates are present, filter the sample through a 0.22 µm syringe filter prior to injection.[1]

For complex matrices (e.g., pharmaceutical formulations, environmental samples):

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][3]

Liquid-Liquid Extraction (LLE) Protocol:

  • To an aqueous sample, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Shake vigorously for 1-2 minutes.

  • Allow the layers to separate.

  • Carefully collect the organic layer containing the this compound.

  • The extraction may be repeated to improve recovery.

  • The combined organic extracts can be dried over anhydrous sodium sulfate and then concentrated under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of a suitable solvent for GC analysis.

Instrumentation and Chromatographic Conditions

A gas chromatograph equipped with an autosampler, a split/splitless inlet, and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

Table 1: Gas Chromatography (GC) Method Parameters

ParameterRecommended Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Detector FID or Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar to mid-polar column[4]
Inlet Temperature 250 °C[4]
Injection Volume 1 µL
Split Ratio 40:1 (can be optimized based on sample concentration)[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Oven Temperature Program Initial: 50 °C, hold for 2 minutesRamp: 15 °C/min to 250 °CHold: 5 minutes at 250 °C
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 35 - 350 m/z
Calibration and Quantification
  • Stock Standard Preparation: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²), which should be ≥ 0.999.

  • Sample Analysis: Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve.

Data Presentation

The quantitative performance of the method should be validated. The following table presents expected performance characteristics for this method.

Table 2: Expected Quantitative Performance Data

ParameterExpected Value
Retention Time (min) Approximately 8.5 - 9.5
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Linearity Range 1.5 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualization of Workflows and Method Logic

To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships of the GC method parameters.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Receipt dissolve Dissolution & Dilution sample->dissolve filter Filtration (if needed) dissolve->filter injection GC Injection filter->injection separation Chromatographic Separation injection->separation detection Detection (FID/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the GC analysis of this compound.

gc_method_logic cluster_inlet Inlet Parameters cluster_column Column & Oven cluster_detector Detector Parameters cluster_output Analytical Output inlet_temp Inlet Temperature peak_shape Peak Shape inlet_temp->peak_shape split_ratio Split Ratio sensitivity Sensitivity split_ratio->sensitivity column_type Column Stationary Phase retention_time Retention Time column_type->retention_time column_type->peak_shape oven_program Oven Temperature Program oven_program->retention_time carrier_gas Carrier Gas Flow carrier_gas->retention_time detector_type Detector Type (FID/MS) detector_type->sensitivity detector_temp Detector Temperature detector_temp->sensitivity

Caption: Logical relationships of GC method parameters influencing analytical output.

References

High-performance liquid chromatography (HPLC) analysis of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note outlines a robust and reliable method for the quantitative analysis of 3-Isopropoxypropanenitrile using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method utilizes a reversed-phase approach, providing a straightforward and reproducible workflow for quality control, stability studies, and research applications.

Introduction

This compound is a chemical intermediate with applications in organic synthesis and the development of pharmaceutical compounds. A reliable analytical method for its quantification is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability assessments. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and data analysis.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended to ensure adequate retention of the polar analyte.

  • Solvents: HPLC grade acetonitrile and water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters for sample preparation.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters should serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. For a relatively clean sample, the following "dilute and shoot" method is recommended:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of the mobile phase.

  • Ensure the final concentration of this compound is within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their corresponding concentrations. The concentration of this compound in the sample can then be determined from this curve.

Table 1: Example Calibration Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400

Linearity: A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation (Stock & Working Solutions) HPLCSeparation HPLC Separation (C18 Column, Isocratic) StandardPrep->HPLCSeparation SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLCSeparation UVDetection UV Detection (210 nm) HPLCSeparation->UVDetection DataAcquisition Data Acquisition (Chromatogram) UVDetection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Result Final Result (Concentration) Quantification->Result logical_relationship Analyte This compound (Polar Neutral Compound) Retention Analyte Retention Analyte->Retention interacts with StationaryPhase Stationary Phase (Polar-Endcapped C18) StationaryPhase->Retention MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->Retention elutes Separation Separation Retention->Separation

Application Notes and Protocols for 3-Isopropoxypropanenitrile in Specialty Chemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-isopropoxypropanenitrile as a versatile building block in the synthesis of specialty chemicals. Its unique combination of a nitrile group and an isopropoxy ether moiety makes it a valuable precursor for a range of functionalized molecules, particularly in the development of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of this compound and its Derivatives

This compound is a key intermediate that can be readily transformed into more complex molecules. The primary synthetic routes involving this compound are the reduction of the nitrile group to form 3-isopropoxypropylamine and the hydrolysis of the nitrile to yield 3-isopropoxypropionic acid. These derivatives serve as the principal building blocks for the synthesis of a variety of specialty chemicals.

logical_relationship This compound This compound 3-Isopropoxypropylamine 3-Isopropoxypropylamine This compound->3-Isopropoxypropylamine Reduction 3-Isopropoxypropionic Acid 3-Isopropoxypropionic Acid This compound->3-Isopropoxypropionic Acid Hydrolysis Specialty Chemicals Specialty Chemicals 3-Isopropoxypropylamine->Specialty Chemicals Versatile Building Block 3-Isopropoxypropionic Acid->Specialty Chemicals Functional Precursor

Caption: Key synthetic transformations of this compound.

Application Note I: Synthesis of 1-(3-Isopropoxypropyl)-5-aryl-4-acyl-3-hydroxy-3-pyrroline-2-ones

Introduction: 3-Isopropoxypropylamine, derived from the reduction of this compound, serves as a key reactant in the multicomponent synthesis of highly substituted 3-hydroxy-3-pyrroline-2-ones. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The isopropoxypropyl substituent can influence the pharmacokinetic properties of the final compounds.

Reaction Scheme: A three-component reaction between an aromatic aldehyde, a methyl ester of an acylpyruvic acid, and 3-isopropoxypropylamine leads to the formation of the target pyrroline-2-one derivative.

experimental_workflow_pyrrolinones cluster_reactants Reactants Aromatic Aldehyde Aromatic Aldehyde Reaction Mixture Reaction Mixture Aromatic Aldehyde->Reaction Mixture Methyl Acylpyruvate Methyl Acylpyruvate Methyl Acylpyruvate->Reaction Mixture 3-Isopropoxypropylamine 3-Isopropoxypropylamine 3-Isopropoxypropylamine->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Ethanol Crystallization Crystallization Reflux->Crystallization Product 1-(3-Isopropoxypropyl)-5-aryl- 4-acyl-3-hydroxy-3-pyrroline-2-one Crystallization->Product

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, FAQs, and troubleshooting advice for the purification of crude 3-isopropoxypropanenitrile by vacuum distillation, intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound? this compound (also known as β-isopropoxypropionitrile) is an organic compound with the chemical formula C6H11NO.[1][2] It is a nitrile compound containing an isopropoxy functional group.

Q2: What are the primary safety concerns when handling and distilling this compound? this compound is classified as a skin irritant.[2] As a nitrile, thermal decomposition at high temperatures can potentially release toxic fumes, such as nitrogen oxides and hydrogen cyanide. Furthermore, it is listed as a potential peroxide-forming chemical, which necessitates careful handling and storage to avoid the formation of explosive peroxides.[2] Distillation should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

Q3: Why is vacuum distillation the recommended purification method? Vacuum distillation is used to separate compounds at a lower temperature than their atmospheric boiling point.[3] This is crucial for thermally sensitive compounds like this compound to prevent decomposition, polymerization, or other side reactions that can occur at elevated temperatures.

Q4: How should this compound be stored? Given its potential to form peroxides, it should be stored in a cool, dark place, away from heat and light, preferably under an inert atmosphere (e.g., nitrogen or argon).[2] Containers should be tightly sealed to prevent contact with air.

Data Presentation

Quantitative data regarding the physical properties of this compound and its potential impurities are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 110-47-4[1][4][5][6]
Molecular Formula C6H11NO[1][2][4][5]
Molecular Weight 113.16 g/mol [1][2][4]
Boiling Point 61-62.5 °C at 7 mmHg[1]

Table 2: Potential Impurities and Their Boiling Points

ImpurityLikely SourceAtmospheric Boiling Point (°C)Separation Rationale
Acrylonitrile Unreacted starting material77 °CLower boiling point; removed in the forerun.
Isopropanol Unreacted starting material82.6 °CLower boiling point; removed in the forerun.
Water Reagent or work-up100 °CLower boiling point; removed in the forerun.
bis(2-cyanoethyl) ether Side reaction product>250 °C (decomposes)Higher boiling point; remains in the distillation residue.
Experimental Protocol: Vacuum Distillation

This protocol outlines the fractional vacuum distillation of crude this compound.

1. Pre-Distillation Checks & Safety:

  • Peroxide Test: Before heating, test a sample of the crude material for peroxides using peroxide test strips. If peroxides are present, they must be quenched (e.g., with a fresh solution of sodium metabisulfite or ferrous sulfate) before proceeding.

  • Equipment: Ensure all glassware is clean, dry, and free of cracks. Use a stable heating mantle and a reliable vacuum source.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

  • Place a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling and prevent bumping.

  • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

3. Distillation Procedure:

  • Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.

  • Begin stirring and turn on the cooling water to the condenser.

  • Slowly and carefully reduce the pressure in the system to the target vacuum (e.g., ~7 mmHg).

  • Gradually increase the temperature of the heating mantle.

  • Collect the initial fraction (forerun), which will contain lower-boiling impurities like residual solvents, water, and unreacted starting materials.

  • Once the vapor temperature at the distillation head stabilizes near the expected boiling point (61-62.5 °C at 7 mmHg), change the receiving flask to collect the purified product.[1]

  • Maintain a steady distillation rate by carefully controlling the heat input. Avoid heating too rapidly, which can lead to poor separation.

  • Stop the distillation when the temperature begins to fluctuate or rise significantly, or when only a small amount of residue remains in the flask. Do not distill to dryness.

4. Shutdown and Cleaning:

  • Turn off the heating mantle and allow the apparatus to cool completely under vacuum.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Disassemble the apparatus and clean all glassware promptly.

Troubleshooting Guide

Q: My vacuum level is unstable or not low enough. What should I do?

  • Possible Causes:

    • Leaks in the system, typically at the ground-glass joints.

    • An inefficient or faulty vacuum pump.

    • A poorly functioning cold trap (not cold enough).

  • Solutions:

    • Re-check all joints to ensure they are properly sealed and greased.

    • Check the vacuum pump's oil level and condition; change if necessary.

    • Ensure your cold trap is filled with an appropriate coolant (e.g., dry ice/acetone or liquid nitrogen).

Q: The liquid in the distillation flask is bumping violently. How can I fix this?

  • Possible Causes:

    • Forgetting to add boiling chips or a stir bar.

    • Heating the flask too quickly.

    • The stir bar is not spinning effectively.

  • Solutions:

    • Cool the system, vent to atmosphere, and add fresh boiling chips or a stir bar. Never add them to a hot liquid under vacuum.

    • Reduce the heat input and increase the temperature more gradually.

    • Ensure the stir plate is properly centered and functioning.

Q: The product is not distilling over, even though the pot is hot and the vacuum is good.

  • Possible Causes:

    • The vapor temperature has not yet reached the boiling point at the applied pressure.

    • A blockage in the vapor path or condenser.

    • The thermometer bulb is incorrectly placed (too high).

  • Solutions:

    • Slowly increase the heating mantle temperature. Use a pressure-temperature nomograph to confirm the expected boiling point at your measured pressure.

    • Check for any physical obstructions in the system.

    • Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.

Q: My final product seems impure or has a low yield.

  • Possible Causes:

    • Distillation was performed too quickly, leading to co-distillation of impurities (poor fractionation).

    • Pressure fluctuations during distillation caused inconsistent boiling temperatures.[3]

    • The forerun cut was taken too late, or the main fraction collection was continued for too long.

  • Solutions:

    • Reduce the heating rate to allow for proper vapor-liquid equilibrium in the column.

    • Use a vacuum regulator to maintain a stable pressure.[3]

    • Make more careful cuts between fractions based on stable temperature readings.

Q: The product in the receiving flask is discolored (e.g., yellow or brown).

  • Possible Causes:

    • Thermal decomposition due to excessive heating.

    • Contamination from the starting material or a reaction with air (if leaks are present).

  • Solutions:

    • Lower the distillation temperature by using a lower pressure (higher vacuum).

    • Ensure the system is leak-free and consider performing the distillation under an inert atmosphere if the material is highly sensitive.

Visualizations

Distillation_Troubleshooting_Workflow Diagram 1: Troubleshooting workflow for distillation issues. Start Distillation Issue Detected Symptom What is the primary symptom? Start->Symptom Unstable_Vacuum Unstable Vacuum Symptom->Unstable_Vacuum Pressure Fluctuates Bumping Violent Bumping Symptom->Bumping Irregular Boiling No_Product No Product Distilling Symptom->No_Product System is Hot, Nothing Happens Bad_Purity Poor Purity / Yield Symptom->Bad_Purity Contaminated Product Check_Joints Check joint seals and vacuum grease Unstable_Vacuum->Check_Joints Check_Pump Check pump oil and cold trap Unstable_Vacuum->Check_Pump Add_Stirring Ensure smooth boiling (add stir bar/chips) Bumping->Add_Stirring Heat_Slowly Reduce heating rate Bumping->Heat_Slowly Check_Temp_Pressure Verify Temp/Pressure Check for blockages No_Product->Check_Temp_Pressure Bad_Purity->Heat_Slowly Stabilize_System Stabilize vacuum and distill slower Bad_Purity->Stabilize_System

Diagram 1: Troubleshooting workflow for distillation issues.

Impurity_Separation_Logic Diagram 2: Logical workflow for impurity separation. cluster_input Input Mixture cluster_process Purification Process cluster_output Separated Fractions Crude_Material Crude this compound (Contains impurities) Distillation Fractional Vacuum Distillation Crude_Material->Distillation Heat under vacuum (~7 mmHg) Forerun Forerun (Fraction 1) Low-Boiling Impurities (Acrylonitrile, Isopropanol, Water) Distillation->Forerun Lower Temp. Product Main Fraction (Fraction 2) Pure this compound Distillation->Product Stable Temp. (61-62.5 °C) Residue Residue High-Boiling Impurities (e.g., bis(2-cyanoethyl) ether) Distillation->Residue Higher Temp.

Diagram 2: Logical workflow for impurity separation.

References

Technical Support Center: 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of water from 3-Isopropoxypropanenitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common drying methods.

Troubleshooting and FAQs

This section addresses common issues and questions encountered during the drying of this compound.

Frequently Asked Questions (FAQs)

  • Q1: Why is it critical to remove water from this compound?

    • Water can interfere with subsequent reactions, leading to the formation of byproducts, reduced yields, or complete reaction failure. For instance, in reactions involving water-sensitive reagents like organometallics or strong bases, the presence of water can quench the reagent. Nitriles themselves can also undergo hydrolysis to amides and carboxylic acids under certain conditions, a reaction that can be promoted by the presence of water, especially at elevated temperatures or in the presence of acids or bases.

  • Q2: What are the most common methods for drying this compound?

    • The most common methods involve the use of chemical drying agents such as molecular sieves (3Å), calcium hydride (CaH₂), and phosphorus pentoxide (P₂O₅). Other methods include the use of anhydrous calcium sulfate (Drierite®) and activated alumina. Distillation, particularly azeotropic distillation, can also be employed.

  • Q3: How do I choose the best drying method for my experiment?

    • The choice of drying method depends on several factors: the required level of dryness, the scale of the experiment, the chemical compatibility of the drying agent with this compound and other reagents in your reaction, and safety considerations. The diagram below (Figure 1) provides a decision-making workflow.

  • Q4: Can this compound decompose during the drying process?

    • Yes, nitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, which can be exacerbated by heat. Therefore, it is crucial to use neutral drying agents or to perform distillations under neutral conditions and at the lowest practical temperature (i.e., under vacuum).

  • Q5: Are there any specific safety precautions I should take when handling this compound?

    • Yes. This compound is a peroxide-forming chemical.[1] This means that upon exposure to air, it can form explosive peroxide crystals. It is crucial to test for the presence of peroxides before heating or distilling this compound. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store it in a tightly sealed, light-resistant container, away from heat and ignition sources.[1][2][3][4][5]

Troubleshooting Guide

  • Problem: After drying, my nitrile still contains an unacceptable amount of water (as determined by Karl Fischer titration).

    • Possible Cause 1: Inefficient Drying Agent.

      • Solution: Ensure you are using a high-efficiency drying agent. For achieving very low water content, phosphorus pentoxide or activated 3Å molecular sieves are recommended.[6][7]

    • Possible Cause 2: Insufficient Drying Time or Amount of Drying Agent.

      • Solution: Increase the contact time with the drying agent and/or the amount of drying agent used. For molecular sieves, a loading of 5-10% (w/v) with a contact time of at least 24 hours is a good starting point.[6][7]

    • Possible Cause 3: Saturated Drying Agent.

      • Solution: The drying agent may have already absorbed its maximum capacity of water. Use fresh, properly activated (in the case of molecular sieves) drying agent.

    • Possible Cause 4: Hydroscopic Nature of the Nitrile.

      • Solution: this compound may reabsorb moisture from the atmosphere after drying. Handle the dried nitrile under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware.

  • Problem: The purified nitrile is contaminated with acidic or basic impurities.

    • Possible Cause 1: Use of an Acidic or Basic Drying Agent.

      • Solution: Some drying agents can introduce acidic or basic residues. If your subsequent reactions are sensitive to pH, use a neutral drying agent like anhydrous magnesium sulfate, calcium sulfate, or molecular sieves.

    • Possible Cause 2: Hydrolysis of the Nitrile.

      • Solution: If drying at elevated temperatures (e.g., distillation), hydrolysis to the corresponding carboxylic acid can occur. Perform distillations under vacuum to lower the boiling point and minimize thermal decomposition. Ensure the nitrile is neutral before heating.

Data Presentation: Comparison of Drying Agents

The following table summarizes the efficiency of various drying agents for acetonitrile, a structurally similar nitrile. This data can be used as a guideline for selecting a suitable drying agent for this compound. The efficiency is presented as the residual water content in parts per million (ppm) as determined by Karl Fischer titration.

Drying AgentLoading (% w/v or m/v)Time (h)Residual Water (ppm)Reference
None (Initial) --142.0[6]
3Å Molecular Sieves 5%243.6[6]
10%242.9[6]
20%48< detection limit[6]
**Calcium Hydride (CaH₂) **-Reflux 4h13.0[7]
Phosphorus Pentoxide (P₂O₅) 5%249.0[6][7]
Neutral Alumina Column Pass-3.3[6]
Anhydrous Calcium Sulfate (Drierite®) --~20-30[8]

Experimental Protocols

Important Safety Note: this compound is a peroxide-former. Always test for peroxides before any distillation or heating. Peroxide test strips are commercially available for this purpose. If peroxides are present at concentrations greater than 25 ppm, they must be removed before proceeding.[4]

Method 1: Drying with 3Å Molecular Sieves

This is a highly effective and generally safe method for achieving very low water content.[6][7][9]

Materials:

  • This compound (pre-tested for peroxides)

  • 3Å Molecular Sieves (activated)

  • Oven-dried round-bottom flask with a stirrer bar

  • Inert gas supply (Nitrogen or Argon)

  • Septum or glass stopper

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask and heat in an oven at 200-300 °C under vacuum for at least 4 hours. Cool to room temperature under an inert atmosphere.

  • Drying: To the oven-dried round-bottom flask containing a stirrer bar, add the this compound.

  • Add the activated 3Å molecular sieves (5-10% w/v) to the nitrile under a gentle stream of inert gas.

  • Seal the flask with a septum or glass stopper and stir the mixture at room temperature for at least 24 hours. For optimal dryness, a longer contact time (48-72 hours) may be necessary.[6]

  • Isolation: Carefully decant or filter the dried nitrile from the molecular sieves under an inert atmosphere. The dried nitrile is now ready for use.

Method 2: Drying with Calcium Hydride (CaH₂) followed by Distillation

This method is effective for removing larger quantities of water and is often followed by distillation for final purification.[10][11]

Materials:

  • This compound (pre-tested for peroxides)

  • Calcium Hydride (CaH₂) powder

  • Distillation apparatus (oven-dried)

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Pre-drying: In a fume hood, add this compound to a dry round-bottom flask equipped with a stirrer bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Carefully add calcium hydride powder in small portions (approximately 5-10 g per liter of nitrile). An exothermic reaction with vigorous hydrogen evolution will occur if a significant amount of water is present. Allow the gas evolution to subside before adding more.

  • Stir the mixture at room temperature overnight or gently heat to reflux for 2-4 hours. The absence of further gas evolution indicates the completion of the reaction with water.

  • Distillation: After cooling the mixture to room temperature, set up for distillation. It is highly recommended to distill under reduced pressure to lower the boiling point and minimize the risk of peroxide formation and nitrile decomposition.

  • Collect the distilled this compound in a dry receiving flask. Discard the initial and final fractions to ensure the purity of the main fraction.

  • Quenching: Unreacted calcium hydride in the distillation pot must be quenched safely. After cooling, slowly and carefully add a high-boiling alcohol like isopropanol to the residue under an inert atmosphere.

Method 3: Drying with Phosphorus Pentoxide (P₂O₅) followed by Distillation

Phosphorus pentoxide is an extremely efficient but highly reactive drying agent.[6][7][12] This method should only be used by experienced researchers due to the vigorous reaction with water and the potential for forming a viscous layer that can complicate handling.

Materials:

  • This compound (pre-tested for peroxides and pre-dried with a less reactive agent like anhydrous magnesium sulfate)

  • Phosphorus Pentoxide (P₂O₅)

  • Distillation apparatus (oven-dried)

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Pre-drying: It is crucial to first pre-dry the this compound with a less reactive drying agent like anhydrous magnesium sulfate to remove the bulk of the water.

  • Drying: In a fume hood, add the pre-dried nitrile to a dry round-bottom flask with a stirrer bar.

  • Carefully add phosphorus pentoxide in small portions (approximately 5 g per liter of nitrile). Stir the mixture at room temperature for several hours or overnight.

  • Distillation: Decant the nitrile from the P₂O₅ residue into a clean, dry distillation flask. Distill the nitrile, preferably under reduced pressure, collecting the pure, dry product.

Mandatory Visualization

Drying_Method_Selection start Start: Wet This compound peroxide_test Test for Peroxides start->peroxide_test peroxide_present Peroxides > 25 ppm? peroxide_test->peroxide_present remove_peroxides Remove Peroxides (e.g., with activated alumina) peroxide_present->remove_peroxides Yes dryness_level Required Dryness Level? peroxide_present->dryness_level No remove_peroxides->dryness_level moderate_dryness Moderate Dryness (> 50 ppm H₂O) dryness_level->moderate_dryness Moderate high_dryness High Dryness (< 50 ppm H₂O) dryness_level->high_dryness High very_high_dryness Very High Dryness (< 10 ppm H₂O) dryness_level->very_high_dryness Very High use_mgso4 Use Anhydrous MgSO₄ or CaSO₄ (Drierite®) moderate_dryness->use_mgso4 use_cah2 Use CaH₂ followed by Distillation high_dryness->use_cah2 use_sieves Use 3Å Molecular Sieves very_high_dryness->use_sieves use_p2o5 Use P₂O₅ followed by Distillation very_high_dryness->use_p2o5 end Dry this compound use_mgso4->end use_cah2->end use_sieves->end use_p2o5->end

Figure 1. Decision workflow for selecting a drying method for this compound.

References

Technical Support Center: Synthesis of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropoxypropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is achieved through a base-catalyzed Michael addition reaction, specifically known as cyanoethylation.[1] In this reaction, isopropanol acts as a nucleophile and adds to acrylonitrile, an activated alkene.[1]

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize in the presence of basic catalysts, leading to the formation of polyacrylonitrile. This is often observed as the reaction mixture becoming viscous or solidifying.

  • Hydrolysis of the Nitrile Group: The nitrile group in both acrylonitrile and the product, this compound, is susceptible to hydrolysis, especially in the presence of water under basic or acidic conditions. This can lead to the formation of 3-isopropoxypropionic acid or its corresponding amide.[2][3][4]

  • Formation of Bis(2-cyanoethyl) ether: While less common with alcohols compared to amines, it is possible for the initial product to react with another molecule of acrylonitrile, leading to the formation of a dicyanoethylated byproduct.

Q3: What catalysts are typically used for this synthesis?

A variety of basic catalysts can be used for the cyanoethylation of alcohols. These include:

  • Alkali metal hydroxides (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Alkali metal alkoxides (e.g., Sodium Isopropoxide)

  • Strongly basic anion exchange resins[5]

The choice of catalyst can influence the reaction rate and the propensity for side reactions.[5]

Q4: What are the critical safety precautions to take during this synthesis?

  • Acrylonitrile Handling: Acrylonitrile is a flammable, toxic, and carcinogenic liquid.[6][7][8][9][10] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6][7][8] Avoid inhalation of vapors and skin contact.[6]

  • Base Handling: Strong bases like sodium hydroxide are corrosive and can cause severe skin burns.[11][12][13] Handle with care and wear appropriate PPE.[11][12]

  • Exothermic Reaction: The cyanoethylation reaction can be exothermic. It is important to control the rate of addition of reactants and to have a cooling system available to manage the reaction temperature and prevent runaway polymerization of acrylonitrile.[14]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base catalyst may be old or have degraded. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Impure Reactants: Water or other impurities in the isopropanol or acrylonitrile can interfere with the reaction.1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Ensure reactants are anhydrous and of high purity.
Reaction Mixture Becomes Viscous or Solidifies Polymerization of Acrylonitrile: This is the most likely cause, often triggered by excessive catalyst concentration or high temperatures.1. Immediately cool the reaction mixture. 2. In future experiments, reduce the catalyst concentration. 3. Add the acrylonitrile dropwise to the isopropanol-catalyst mixture to maintain a low concentration of the monomer. 4. Maintain a lower reaction temperature.
Presence of Amide or Carboxylic Acid Impurities in Product Hydrolysis of the Nitrile Group: This occurs due to the presence of water in the reaction mixture or during the workup.1. Use anhydrous isopropanol and acrylonitrile. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. During the workup, use neutral or slightly acidic conditions to wash the organic phase and avoid prolonged contact with strong aqueous bases.
Presence of a Higher Molecular Weight Byproduct Formation of Bis(2-cyanoethyl) ether: The product may have reacted with a second molecule of acrylonitrile.1. Use a molar excess of isopropanol relative to acrylonitrile to favor the formation of the desired mono-adduct.

Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound. Researchers should adapt and optimize this procedure based on their specific laboratory conditions and analytical capabilities.

Materials:

  • Isopropanol (anhydrous)

  • Acrylonitrile (stabilized)

  • Sodium Hydroxide (pellets)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (dilute)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous isopropanol.

  • Catalyst Addition: To the stirred isopropanol, carefully add a catalytic amount of sodium hydroxide (e.g., 0.05 equivalents). Stir until the sodium hydroxide is dissolved. The formation of sodium isopropoxide in situ will initiate the reaction.

  • Acrylonitrile Addition: Cool the mixture in an ice bath. Add acrylonitrile dropwise from the dropping funnel to the isopropanol solution over a period of 30-60 minutes. Maintain the reaction temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath and neutralize the catalyst by adding dilute hydrochloric acid until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Effect of Catalyst on the Cyanoethylation of Alcohols (Illustrative Data)

CatalystAlcohol Reactivity OrderReference
Magnesium Hydroxide, Calcium HydroxideMethanol > Ethanol > 2-Propanol[5]
Alkaline Earth Oxides, Lanthanum Oxide, Alumina supported KOH and KF2-Propanol > Ethanol > Methanol[5]

Note: This table illustrates the general trend of alcohol reactivity with different catalysts in cyanoethylation reactions. Specific yields for this compound will depend on the precise reaction conditions.

Visualizations

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Isopropanol Isopropanol This compound This compound Isopropanol->this compound + Acrylonitrile (Base Catalyst) Acrylonitrile Acrylonitrile Acrylonitrile->this compound Polyacrylonitrile Polyacrylonitrile Acrylonitrile->Polyacrylonitrile Polymerization (Base Catalyst) 3-Isopropoxypropionamide 3-Isopropoxypropionamide This compound->3-Isopropoxypropionamide + H2O (Hydrolysis) 3-Isopropoxypropionic_Acid 3-Isopropoxypropionic_Acid 3-Isopropoxypropionamide->3-Isopropoxypropionic_Acid + H2O (Hydrolysis)

Caption: Main reaction and major side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity & Amount Low_Yield->Check_Catalyst Yes Viscous_Mixture Viscous/Solid Mixture? Low_Yield->Viscous_Mixture No Check_Temp Optimize Reaction Temperature Check_Catalyst->Check_Temp Check_Purity Verify Reactant Purity Check_Temp->Check_Purity Reduce_Catalyst_Temp Reduce Catalyst/Temperature Add Acrylonitrile Slowly Viscous_Mixture->Reduce_Catalyst_Temp Yes Hydrolysis_Products Hydrolysis Byproducts? Viscous_Mixture->Hydrolysis_Products No Reduce_Catalyst_Temp->Hydrolysis_Products Anhydrous_Conditions Ensure Anhydrous Conditions Neutral Workup Hydrolysis_Products->Anhydrous_Conditions Yes End End Hydrolysis_Products->End No Anhydrous_Conditions->End Purity Purity Purity->Viscous_Mixture

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Isopropoxypropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Isopropoxypropanenitrile. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

The synthesis of this compound is achieved through a base-catalyzed cyanoethylation reaction. This reaction is a nucleophilic conjugate addition, specifically a Michael addition, of an isopropoxide ion to acrylonitrile. The strong electron-withdrawing nature of the nitrile group in acrylonitrile makes the β-carbon electrophilic and susceptible to attack by the nucleophilic isopropoxide. The reaction is typically initiated by a strong base that deprotonates isopropanol to form the more nucleophilic isopropoxide anion.

Q2: What are the critical reaction parameters to control for a successful synthesis?

Optimal yield and purity in the synthesis of this compound are highly dependent on the careful control of several key parameters:

  • Temperature: The reaction is often exothermic. Maintaining a low and controlled temperature (e.g., 0-10 °C) during the addition of acrylonitrile is crucial to prevent runaway reactions and minimize the polymerization of acrylonitrile.[1]

  • Rate of Acrylonitrile Addition: A slow, dropwise addition of acrylonitrile to the isopropanol-catalyst mixture is recommended to ensure efficient heat dissipation and prevent localized high concentrations of the reactant, which can lead to side reactions.[1]

  • Catalyst Concentration: The concentration of the base catalyst should be optimized. While a sufficient amount is needed to deprotonate the isopropanol and initiate the reaction, excessive catalyst can promote the polymerization of acrylonitrile.[1][2]

  • Moisture Content: The reaction should be carried out under anhydrous conditions. Water can compete with isopropanol in reacting with acrylonitrile, leading to the formation of 3-hydroxypropanenitrile and other byproducts.

Q3: What are the common side reactions and byproducts in this synthesis?

The primary side reaction of concern is the base-catalyzed polymerization of acrylonitrile, which can lead to the formation of a solid polymer, reducing the yield of the desired product and complicating purification.[1] Another potential byproduct is the formation of bis(2-cyanoethyl) ether, which can occur if the product, this compound, reacts with another molecule of acrylonitrile. The presence of water can also lead to the formation of 3-hydroxypropanenitrile.

Q4: How can the polymerization of acrylonitrile be minimized?

Several strategies can be employed to suppress the unwanted polymerization of acrylonitrile:

  • Low Temperature: Conducting the reaction at a reduced temperature significantly slows down the rate of polymerization.[1]

  • Slow Addition: Adding acrylonitrile slowly to the reaction mixture prevents a buildup of its concentration.[1]

  • Use of Inhibitors: The addition of a radical inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile can effectively prevent polymerization.[1]

  • Optimized Catalyst Concentration: Using the minimum effective amount of base catalyst will reduce the propensity for polymerization.[1][2]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Inactive or insufficient catalyst.Ensure the use of a fresh, potent base catalyst. If preparing the alkoxide in situ, ensure the complete reaction of the metal with the alcohol. Consider slightly increasing the catalyst loading.
Presence of excessive water in the reactants or solvent.Use anhydrous isopropanol and acrylonitrile. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction temperature is too low.While initial cooling is important, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.
Formation of a White Precipitate or Gel Polymerization of acrylonitrile.Immediately cool the reaction mixture. In future experiments, reduce the rate of acrylonitrile addition, lower the reaction temperature, consider adding a polymerization inhibitor to the acrylonitrile, and optimize the catalyst concentration.[1]
Product is Contaminated with a High-Boiling Impurity Formation of bis(2-cyanoethyl) ether.Use a molar excess of isopropanol relative to acrylonitrile to favor the formation of the desired mono-adduct. Optimize the reaction time to avoid prolonged exposure of the product to unreacted acrylonitrile.
Difficult Purification by Distillation Presence of unreacted starting materials and byproducts with close boiling points.Ensure the reaction has gone to completion before workup. Neutralize the base catalyst with a weak acid (e.g., acetic acid) before distillation to prevent base-catalyzed decomposition at elevated temperatures. Use fractional distillation with a high-efficiency column for better separation.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the base-catalyzed cyanoethylation of isopropanol.

Materials:

  • Anhydrous Isopropanol

  • Acrylonitrile (with or without a polymerization inhibitor like MEHQ)

  • Sodium metal (or a strong base like sodium hydroxide or potassium hydroxide)

  • Anhydrous Diethyl Ether (or another suitable inert solvent)

  • Weak Acid (e.g., Acetic Acid) for neutralization

Procedure:

  • Catalyst Preparation (if using sodium metal): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a nitrogen atmosphere, add anhydrous isopropanol. Carefully add small, freshly cut pieces of sodium metal to the stirring isopropanol. The reaction will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form sodium isopropoxide.

  • Reaction Setup: Cool the solution of sodium isopropoxide in isopropanol to 0-5 °C using an ice bath.

  • Acrylonitrile Addition: Slowly add acrylonitrile dropwise from the dropping funnel to the cold, stirring reaction mixture over a period of 30-60 minutes. It is critical to maintain the temperature below 10 °C during the addition.[1]

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified time, or allow it to slowly warm to room temperature. The progress of the reaction should be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture again in an ice bath and carefully neutralize the catalyst by the dropwise addition of a weak acid, such as glacial acetic acid, until the mixture is slightly acidic or neutral.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Data Presentation

The following tables illustrate the expected impact of key reaction parameters on the yield of this compound. Note that these are representative data to guide optimization, and actual results may vary.

Table 1: Effect of Catalyst on Reaction Yield

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Sodium Hydroxide5254Moderate
Potassium Hydroxide5254Moderate-High
Sodium Isopropoxide5252High
Triethylamine10508Low

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)CatalystCatalyst Loading (mol%)Yield (%)
0 - 56Sodium Isopropoxide5Moderate
25 (Room Temp)2Sodium Isopropoxide5High
501Sodium Isopropoxide5Moderate (Increased byproducts)
80 (Reflux)0.5Sodium Isopropoxide5Low (Significant polymerization)

Mandatory Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Isopropanol Isopropanol ((CH₃)₂CHOH) Isopropoxide Isopropoxide Anion ((CH₃)₂CHO⁻) Isopropanol->Isopropoxide + Base - HB⁺ Acrylonitrile Acrylonitrile (CH₂=CHCN) Polymer Polyacrylonitrile Acrylonitrile->Polymer Base-catalyzed polymerization Base Base (e.g., NaOCH(CH₃)₂) Enolate Enolate Intermediate Isopropoxide->Enolate + Acrylonitrile (Nucleophilic Attack) Product This compound ((CH₃)₂CHOCH₂CH₂CN) Enolate->Product + H⁺ (from solvent or workup)

Caption: Reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound Check_Polymer Is there evidence of polymerization? Start->Check_Polymer Check_Catalyst Was the catalyst active and concentration optimal? Check_Polymer->Check_Catalyst No Optimize_Polymer - Lower temperature - Slow acrylonitrile addition - Add inhibitor - Reduce catalyst conc. Check_Polymer->Optimize_Polymer Yes Check_Conditions Were reaction temperature and time appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst - Use fresh catalyst - Adjust catalyst loading Check_Catalyst->Optimize_Catalyst No Check_Purity Are starting materials pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions - Monitor reaction progress (TLC/GC) - Adjust temperature and time accordingly Check_Conditions->Optimize_Conditions No Optimize_Purity - Use anhydrous reagents - Dry glassware - Use inert atmosphere Check_Purity->Optimize_Purity No End Improved Yield Optimize_Polymer->End Optimize_Catalyst->End Optimize_Conditions->End Optimize_Purity->End

References

Stability of 3-Isopropoxypropanenitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-isopropoxypropanenitrile under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the nitrile group in this compound to chemical reactions?

A1: The nitrile group is relatively robust and can withstand a variety of chemical conditions. However, it is susceptible to hydrolysis under both acidic and basic conditions, especially when heated.[1] This hydrolysis reaction typically proceeds in two stages, first forming an amide intermediate (3-isopropoxypropanamide) and then a carboxylic acid (3-isopropoxypropanoic acid) or its corresponding salt.[2][3][4][5]

Q2: I need to perform a reaction on another part of a molecule containing a this compound moiety. How can I avoid hydrolyzing the nitrile?

A2: To preserve the nitrile group, it is crucial to use reaction conditions that are not strongly acidic or basic, especially at elevated temperatures. If a basic catalyst is required, consider using milder bases and lower reaction temperatures. For reactions requiring the hydrolysis of other functional groups, such as an ester, careful control of reaction conditions (e.g., temperature, stoichiometry of the base) is necessary to achieve chemoselectivity.[1] In some cases, anhydrous conditions can be employed to prevent hydrolysis.

Q3: Is it possible to stop the hydrolysis of this compound at the amide stage?

A3: Yes, it is possible to isolate the amide intermediate, 3-isopropoxypropanamide. This requires carefully controlled, milder reaction conditions.[1] Harsh conditions, such as refluxing with strong acids or bases, will typically lead to the formation of the carboxylic acid.[6][7] Milder basic conditions with careful monitoring or the use of specific reagents like alkaline hydrogen peroxide can favor the formation of the amide.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired product in a reaction involving a this compound-containing compound. The nitrile group may have been unintentionally hydrolyzed by acidic or basic reagents or impurities in the reaction mixture.- Ensure all reagents and solvents are anhydrous if the reaction is sensitive to water. - Use milder reaction conditions (lower temperature, weaker acid/base). - Protect the nitrile group if possible, although this is less common. A more common strategy is to use chemoselective reaction conditions.[1]
Formation of an unexpected amide or carboxylic acid byproduct. The reaction conditions are too harsh (e.g., high temperature, strong acid or base), leading to the hydrolysis of the nitrile group.- Reduce the reaction temperature and time. - Switch to a milder acid or base. - Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction before significant byproduct formation occurs.[1]
Inconsistent reaction outcomes. The stability of this compound can be sensitive to the specific pH and temperature of the reaction. Small variations in these parameters can lead to different product distributions.- Precisely control the pH of the reaction mixture using a suitable buffer system. - Maintain a constant temperature using a temperature-controlled reaction setup. - Ensure consistent quality and purity of starting materials and reagents.

Stability of this compound Under Hydrolytic Conditions

The stability of this compound is highly dependent on the pH and temperature of the solution. Under neutral conditions and at ambient temperature, it is relatively stable. However, in the presence of acid or base, and with the application of heat, it will undergo hydrolysis.

Degradation Pathways

Under acidic or basic conditions, this compound is susceptible to hydrolysis, which proceeds through an amide intermediate to the final carboxylic acid or its salt.

G cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) A_Nitrile This compound A_Amide 3-Isopropoxypropanamide A_Nitrile->A_Amide Hydrolysis A_Acid 3-Isopropoxypropanoic Acid + NH₄⁺ A_Amide->A_Acid Hydrolysis B_Nitrile This compound B_Amide 3-Isopropoxypropanamide B_Nitrile->B_Amide Hydrolysis B_Salt 3-Isopropoxypropanoate Salt + NH₃ B_Amide->B_Salt Hydrolysis

Caption: Hydrolysis of this compound.

Representative Stability Data
ConditionTemperature (°C)Time (h)Degradation (%)Primary Product
1 M HCl806>95Acetic Acid
1 M HCl4024~20Acetamide
1 M NaOH802>95Sodium Acetate
1 M NaOH4012~50Acetamide/Sodium Acetate
pH 7 (Water)10024<5No significant degradation

Note: This data is illustrative for acetonitrile and the rates for this compound may vary.

Experimental Protocols

The following are general protocols for assessing the stability of this compound. It is crucial to monitor the reaction progress by a suitable analytical method such as HPLC, GC, or NMR spectroscopy.

Protocol 1: Stability Assessment under Acidic Conditions
  • Preparation: Prepare a solution of this compound of known concentration in a suitable acidic medium (e.g., 1 M HCl in water or an appropriate buffer).

  • Incubation: Heat the solution at a controlled temperature (e.g., 50°C, 70°C, or reflux).[3][6]

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) to prevent further degradation.

  • Analysis: Analyze the samples by a validated analytical method to determine the concentration of the remaining this compound and the formation of any degradation products (3-isopropoxypropanamide and 3-isopropoxypropanoic acid).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Stability Assessment under Basic Conditions
  • Preparation: Prepare a solution of this compound of known concentration in a suitable basic medium (e.g., 1 M NaOH in water or an appropriate buffer).

  • Incubation: Heat the solution at a controlled temperature (e.g., 50°C, 70°C, or reflux).[3][6]

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Immediately quench the reaction by neutralizing the base with a suitable acid (e.g., hydrochloric acid) to prevent further degradation.

  • Analysis: Analyze the samples by a validated analytical method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare solution of This compound in acidic or basic medium B Incubate at controlled temperature A->B C Withdraw aliquots at time intervals B->C D Quench reaction (neutralize) C->D E Analyze samples (e.g., HPLC, GC, NMR) D->E F Determine degradation kinetics E->F

Caption: Workflow for assessing compound stability.

References

Characterization of Reactive Intermediates: Nitrenes - Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the characterization of reactive intermediates, with a specific focus on nitrenes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature and characterization of nitrenes.

Q1: What are nitrenes and why are they so difficult to characterize?

A1: Nitrenes (R-N) are highly reactive, neutral, monovalent nitrogen species with a sextet of valence electrons.[1] Their high reactivity and short lifetimes make them challenging to isolate and study.[2] They are typically generated in situ as transient intermediates in chemical reactions.[1] The primary challenges in their characterization stem from their tendency to undergo rapid intramolecular rearrangements (like ring expansion in arylnitrenes), insertions into C-H or N-H bonds, and additions to double bonds.[3][4]

Q2: What are the different electronic spin states of nitrenes and how do they affect their reactivity and characterization?

A2: Like carbenes, nitrenes can exist in either a singlet or a triplet spin state.[4] The ground state is typically a triplet, which is thermodynamically more stable.[4][5]

  • Singlet Nitrenes: The two non-bonding electrons are paired in the same orbital. They typically undergo concerted reactions, such as stereospecific addition to alkenes to form aziridines.[6][7]

  • Triplet Nitrenes: The two non-bonding electrons are in different orbitals with parallel spins. They behave as diradicals and undergo stepwise reactions, often leading to a mixture of stereoisomers.[6][7]

The different spin states have distinct spectroscopic signatures, which is a key aspect of their characterization. For instance, triplet nitrenes are paramagnetic and can be studied by Electron Paramagnetic Resonance (EPR) spectroscopy.[5][8]

Q3: What are the most common methods for generating nitrenes for experimental studies?

A3: The two most prevalent methods for generating nitrenes are:

  • Thermolysis or Photolysis of Azides: This is the most common method, where an organic azide (R-N₃) is heated or irradiated with light to extrude nitrogen gas (N₂), yielding the corresponding nitrene.[1][4]

  • From Isocyanates: This method involves the expulsion of carbon monoxide (CO) from isocyanates (R-N=C=O), analogous to the formation of carbenes from ketenes.[4]

The choice of precursor and generation method can influence the initial spin state of the nitrene formed.[4]

Quantitative Data Summary: Comparison of Singlet and Triplet Nitrenes
PropertySinglet NitreneTriplet Nitrene
Electron Spins PairedParallel
Geometry Generally bentCan be linear or bent
Reactivity Concerted, stereospecific additionsStepwise, radical-like, non-stereospecific additions
Ground State Usually the excited stateUsually the ground state[4][5]
EPR Signal EPR silentEPR active[5][8]
Common Reactions C-H insertion with retention of configuration, stereospecific cycloaddition[4][6]Hydrogen abstraction, non-stereospecific cycloaddition[4][6]

Troubleshooting Guides

This section provides practical guidance for common issues encountered during the experimental characterization of nitrenes.

Guide 1: Ambiguous or No Spectroscopic Signal

Symptom: You are attempting to detect a nitrene intermediate using a spectroscopic technique (e.g., LFP, Matrix Isolation IR, EPR), but you observe no signal or a signal that is difficult to interpret.

Possible CauseRecommended Solution
Nitrene lifetime is too short for the detection method. - For time-resolved techniques like Laser Flash Photolysis (LFP), ensure your detection timescale is appropriate (nanoseconds to microseconds).[9][10] - Consider using femtosecond spectroscopy for extremely short-lived intermediates.[11][12] - For steady-state methods, use matrix isolation at cryogenic temperatures (e.g., in solid argon or neon) to trap the nitrene and increase its lifetime for analysis by IR or EPR.[13][14]
Precursor is not being efficiently converted to the nitrene. - Verify the photolysis or thermolysis conditions. Check the wavelength and intensity of your light source for photochemical generation.[9] - Ensure the temperature is sufficient for thermal generation. - Confirm the purity of your azide or isocyanate precursor.
Nitrene is rapidly consumed by side reactions. - Increase the concentration of a trapping agent in your reaction mixture to form a more stable, observable product.[15] - Dilute your sample to minimize bimolecular reactions, such as dimerization.[16] - For solution-phase studies, choose an inert solvent that does not react with the nitrene.
Incorrect spectroscopic parameters are being monitored. - For LFP, scan a broad wavelength range to find the transient absorption of the nitrene.[9][17][18] - For EPR of triplet nitrenes, ensure you are scanning a wide magnetic field range to observe the characteristic zero-field splitting patterns.[8][19][20] - For IR, look for characteristic vibrational modes and use isotopic labeling (e.g., ¹⁵N) to confirm assignments.[21]
Low concentration of the intermediate. - Increase the concentration of the precursor. - For LFP, increase the laser power, but be cautious of multi-photon processes.[9]
Guide 2: Unexpected Products are Formed

Symptom: Your reaction is yielding products that are not consistent with the expected reactivity of the target nitrene.

Possible CauseRecommended Solution
Unanticipated rearrangement of the nitrene. - Arylnitrenes are known to undergo ring expansion.[22] Characterize the unexpected product to see if it corresponds to a rearranged isomer. - Computational studies can help predict the favorability of different rearrangement pathways.[16][23]
Reaction is proceeding through a different spin state than assumed. - If you expect a singlet nitrene reaction but get products indicative of a triplet, consider that intersystem crossing (ISC) may be occurring. The rate of ISC can be temperature-dependent.[16] - The presence of heavy atoms in the molecule can accelerate ISC.
The precursor itself is reacting or decomposing through an alternative pathway. - Run control experiments without the activation step (i.e., no light or heat) to check for precursor stability. - Analyze the reaction mixture at early time points to identify any initial side products.
Solvent or impurities are participating in the reaction. - Use highly purified, anhydrous, and deoxygenated solvents. - Run the reaction in different inert solvents to see if the product distribution changes.

Experimental Protocols

Protocol 1: Characterization of a Triplet Nitrene by Matrix Isolation EPR Spectroscopy
  • Sample Preparation: Prepare a gaseous mixture of the azide precursor and an inert matrix gas (e.g., Argon) in a ratio of approximately 1:1000.

  • Matrix Deposition: Slowly deposit the gas mixture onto a cryogenic surface (e.g., a sapphire rod) cooled to a very low temperature (typically 4-20 K) within the EPR cavity.[8][19]

  • Nitrene Generation: Irradiate the matrix in situ with a suitable light source (e.g., a UV lamp) to photolyze the azide precursor and generate the nitrene.[4]

  • EPR Spectroscopy: Record the EPR spectrum. For a triplet ground state nitrene, a characteristic spectrum with fine structure due to zero-field splitting (ZFS) will be observed.[5]

  • Data Analysis: The ZFS parameters (D and E) can be extracted from the spectrum, which provide information about the electronic and geometric structure of the nitrene.[4][8] W-band EPR can provide more detailed information and help determine the sign of the D parameter.[8][20]

Protocol 2: Time-Resolved Detection of a Singlet Nitrene by Laser Flash Photolysis (LFP)
  • Sample Preparation: Prepare a dilute solution of the azide precursor in an inert solvent (e.g., pentane) in a quartz cuvette.[9][17] The solution should be deoxygenated to prevent quenching of the excited states.

  • LFP Setup: Use a nanosecond or picosecond laser pulse (e.g., Nd:YAG laser at 266 nm) as the pump beam to excite the precursor.[9][10] A continuous wave lamp (e.g., Xenon arc lamp) is used as the probe beam, passing through the sample at a right angle to the pump beam.

  • Data Acquisition: The change in absorbance of the probe beam is monitored over time using a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope.[10]

  • Spectral and Kinetic Analysis:

    • By varying the wavelength of the probe light, a transient absorption spectrum of the intermediate can be constructed at a specific time delay after the laser flash.[9][18]

    • By monitoring the decay of the transient absorption at a fixed wavelength, the lifetime and reaction kinetics of the singlet nitrene can be determined.[9][17]

  • Temperature Dependence Studies: Performing the experiment at different temperatures can provide information on activation barriers for rearrangement or intersystem crossing.[17][16]

Visualizations

Nitrene_Decay_Pathways cluster_precursor Precursor cluster_generation Generation cluster_nitrene Nitrene Intermediate cluster_products Products / Pathways Precursor Azide (R-N3) Generation Photolysis (hν) or Thermolysis (Δ) Precursor->Generation - N2 Singlet Singlet Nitrene (¹R-N) Generation->Singlet Often initial product Triplet Triplet Nitrene (³R-N) Singlet->Triplet Intersystem Crossing (ISC) Insertion C-H Insertion Singlet->Insertion Cycloaddition Cycloaddition (e.g., with Alkenes) Singlet->Cycloaddition Stereospecific Rearrangement Rearrangement (e.g., Ring Expansion) Singlet->Rearrangement Triplet->Cycloaddition Stepwise Abstraction H-Abstraction Triplet->Abstraction Dimerization Dimerization (e.g., Azo compounds) Triplet->Dimerization

Caption: General formation and decay pathways of nitrene intermediates.

Troubleshooting_Workflow Start Start: Unexplained Side Products CheckRearrangement Is the product an isomer of the expected product? Start->CheckRearrangement AnalyzeRearrangement Investigate known rearrangement pathways (e.g., ring expansion). Use computational methods. CheckRearrangement->AnalyzeRearrangement Yes CheckSpinState Could the reaction proceed via a different spin state? CheckRearrangement->CheckSpinState No End Problem Identified AnalyzeRearrangement->End AnalyzeSpinState Review conditions (temp, heavy atoms) that favor ISC. Consider radical-type pathways. CheckSpinState->AnalyzeSpinState Yes CheckPrecursor Is the precursor stable under reaction conditions? CheckSpinState->CheckPrecursor No AnalyzeSpinState->End ControlExperiment Run control experiments (no light/heat). Purify precursor. CheckPrecursor->ControlExperiment No CheckSolvent Is the solvent truly inert? CheckPrecursor->CheckSolvent Yes ControlExperiment->End ChangeSolvent Use highly purified solvent. Try different inert solvents. CheckSolvent->ChangeSolvent No CheckSolvent->End Yes ChangeSolvent->End

Caption: Troubleshooting workflow for unexpected product formation.

References

Preventing polymerization of acrylonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acrylonitrile Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the unwanted polymerization of acrylonitrile during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My acrylonitrile monomer is turning yellow and becoming viscous during storage. What is happening and what should I do?

A1: This is a strong indication that slow polymerization is occurring. This can be caused by the gradual depletion of the inhibitor or exposure to light and/or heat. Do not use the monomer. It is crucial to dispose of it safely according to your institution's hazardous waste guidelines. Using partially polymerized acrylonitrile can lead to unpredictable reaction kinetics and potentially unsafe, rapid polymerization upon heating or addition of reagents.

Q2: What are polymerization inhibitors and how do they function for acrylonitrile?

A2: Polymerization inhibitors are chemical compounds added to monomers like acrylonitrile to prevent spontaneous polymerization. They work by reacting with and deactivating free radicals, which are the primary initiators of the polymerization chain reaction.[1] For acrylonitrile, the most common inhibitors are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1] These phenolic inhibitors require the presence of dissolved oxygen to effectively scavenge free radicals.[1]

Q3: My reaction mixture started to become cloudy and thick shortly after I began heating it. Is this polymerization and what is the immediate course of action?

A3: Increased viscosity, cloudiness, or the formation of a precipitate are clear signs of polymerization. The polymerization of acrylonitrile is highly exothermic and can accelerate rapidly.[2] If you suspect polymerization is occurring in your reaction vessel, you must take immediate action to control it:

  • Cool the reaction: Immediately place the reaction vessel in an ice bath to slow down the exothermic process.[1]

  • Dilute the mixture: If possible and safe to do so, dilute the reaction mixture with a suitable solvent to help dissipate heat and slow the reaction rate.[1]

Q4: I need to use inhibitor-free acrylonitrile for my synthesis. What is the safest way to remove the inhibitor?

A4: It is often necessary to remove the inhibitor immediately before a polymerization reaction or other synthesis steps. Once the inhibitor is removed, the monomer is highly susceptible to polymerization and should be used immediately.[1] The safest and most common laboratory method is column chromatography.

  • Column Chromatography: Passing the monomer through a column of basic alumina is an effective and relatively safe method for removing phenolic inhibitors like MEHQ and HQ at room temperature.[1]

  • Washing with Base: Inhibitors like hydroquinone can be removed by washing the monomer with an aqueous solution of a base (e.g., 1% sodium hydroxide) to form a water-soluble salt, followed by separation of the organic layer, drying, and distillation.[1]

  • Vacuum Distillation: This method can separate the monomer from the less volatile inhibitor. However, it carries a higher risk as heating can promote polymerization. It is critical to use the lowest possible temperature and pressure.[1]

Q5: What are the best practices for storing and handling inhibitor-free acrylonitrile?

A5: Inhibitor-free acrylonitrile is extremely reactive and must be handled with great care.

  • Use Immediately: The purified, inhibitor-free monomer should be used as soon as possible.[1]

  • Store Cold and Dark: If temporary storage is absolutely necessary, keep the monomer at a low temperature (e.g., in a refrigerator at 4°C) and in a dark container to minimize thermal and light-induced polymerization.[1]

  • Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen, which can form peroxides that initiate polymerization.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Spontaneous polymerization during the reaction. 1. Incomplete removal of initiator from previous reactions in glassware.2. Contamination of reagents or solvents with peroxides (e.g., in THF or diethyl ether).[1]3. Exposure of the reaction to light, especially UV light.[1][2]4. Localized overheating ("hot spots") in the reaction mixture.1. Ensure all glassware is scrupulously cleaned and dried.2. Check the purity of your reagents and purify solvents if necessary.[1]3. Protect the reaction from light by wrapping the flask in aluminum foil.[1]4. Use a temperature-controlled reaction setup with efficient stirring to ensure even heat distribution.[1]
Reaction works sometimes but fails due to polymerization at other times. 1. Inconsistent inhibitor removal.2. Variations in reaction conditions (temperature, light exposure).3. Contamination of the acrylonitrile source.1. Standardize your inhibitor removal protocol and perform it immediately before each reaction.[1]2. Carefully control and monitor all reaction parameters.3. Use a fresh bottle of inhibited acrylonitrile or re-purify your existing stock.
Polymerization occurs upon addition of a specific reagent. The reagent may be contaminated with polymerization initiators (e.g., peroxides, strong acids, or bases).[2]1. Check the purity of the reagent.2. If the reagent is a strong base or acid, consider adding it slowly and with efficient cooling. Acrylonitrile polymerization can be initiated by strong acids and bases.[2]

Inhibitor Specifications

The following table summarizes common inhibitors used for acrylonitrile and their typical concentrations.

InhibitorChemical NameTypical Concentration (ppm)Function
MEHQ Monomethyl Ether of Hydroquinone35-50[2]Free-radical scavenger, requires oxygen to be effective.[1]
HQ Hydroquinone200-1200Free-radical scavenger, requires oxygen to be effective.[1]
Hydroquinone monobenzyl ether Hydroquinone monobenzyl ether2-50[3]Effective at lower concentrations than other conventional inhibitors.[3]

Experimental Protocols

Protocol 1: Removal of MEHQ/HQ Inhibitor using an Alumina Column

This protocol describes a safe and effective method for removing phenolic inhibitors from acrylonitrile immediately prior to use.

Materials:

  • Acrylonitrile containing inhibitor

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask (e.g., round-bottom flask)

  • Sand (optional)

Procedure:

  • Column Preparation:

    • Secure the chromatography column in a vertical position within a fume hood.

    • Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina. .

    • Pour the basic activated alumina into the column, filling it to the desired level (a column of 10-15 cm in length is typically sufficient for small-scale lab use). Tap the column gently to pack the alumina.

    • Add a small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.[1]

  • Purification:

    • Place the clean, dry collection flask under the column outlet.

    • Carefully pour the inhibited acrylonitrile onto the top of the alumina column.

    • Open the stopcock to allow the monomer to flow through the column under gravity. The inhibitor will be adsorbed onto the alumina.

  • Post-Purification:

    • The collected acrylonitrile is now inhibitor-free and should be used immediately.[1]

    • If immediate use is not possible, store the purified monomer in a sealed container, protected from light, at a low temperature (e.g., 4°C), and preferably under an inert atmosphere.[1]

Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical (R.) Radical (R.) Initiator->Radical (R.) Heat/Light Monomer_1 Acrylonitrile Monomer Radical (R.)->Monomer_1 Attacks double bond Inhibitor Inhibitor Radical (R.)->Inhibitor Inhibited Growing_Chain Growing_Chain Monomer_1->Growing_Chain Forms new radical Monomer_2 Acrylonitrile Monomer Growing_Chain->Monomer_2 Adds another monomer Longer_Chain Longer_Chain Monomer_2->Longer_Chain Chain elongates Polyacrylonitrile Polyacrylonitrile Longer_Chain->Polyacrylonitrile Radicals combine Inactive_Species Inactive_Species Inhibitor->Inactive_Species

Caption: Free-radical polymerization and inhibition mechanism.

TroubleshootingWorkflow Start Reaction shows signs of polymerization (viscosity, cloudiness) ImmediateAction 1. Immediately cool reaction in an ice bath. 2. Dilute with a suitable solvent. Start->ImmediateAction InvestigateCause Investigate the Root Cause ImmediateAction->InvestigateCause CheckPurity Check purity of reagents and solvents. (Test for peroxides) InvestigateCause->CheckPurity Contamination? CheckGlassware Ensure glassware is scrupulously clean and dry. InvestigateCause->CheckGlassware Residue? CheckConditions Verify reaction conditions. (Temperature, light exposure) InvestigateCause->CheckConditions Deviation? StandardizeProtocol Standardize inhibitor removal protocol. CheckPurity->StandardizeProtocol CheckGlassware->StandardizeProtocol CheckConditions->StandardizeProtocol End Implement corrective actions and restart experiment. StandardizeProtocol->End

References

Technical Support Center: Synthesis of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Isopropoxypropanenitrile synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this chemical synthesis.

Troubleshooting Guide

Low yields in the synthesis of this compound can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a cyanoethylation reaction, which is a base-catalyzed Michael addition. In this reaction, isopropanol acts as a nucleophile and attacks the β-carbon of acrylonitrile, an α,β-unsaturated nitrile. The reaction is initiated by the deprotonation of isopropanol by a base to form the isopropoxide anion, which is a more potent nucleophile.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isopropanol Isopropanol (CH3)2CHOH Isopropoxide Isopropoxide Ion (CH3)2CHO⁻ Isopropanol->Isopropoxide + Base Acrylonitrile Acrylonitrile CH2=CHCN Base Base (e.g., NaOH) Carbanion Carbanion Intermediate Isopropoxide->Carbanion + Acrylonitrile Product This compound (CH3)2CHOCH2CH2CN Carbanion->Product + H+ (from solvent)

Caption: Simplified reaction pathway for this compound synthesis.

Q2: What are the most common side reactions, and how can they be minimized?

A2: The primary side reactions in the cyanoethylation of isopropanol are the polymerization of acrylonitrile and the formation of bis(2-cyanoethyl) ether through the reaction of the product with another molecule of acrylonitrile.

  • Polymerization of Acrylonitrile: This is often initiated by strong bases and can be exacerbated by high temperatures. To minimize this, use a catalytic amount of a moderately strong base and maintain a controlled reaction temperature.

  • Formation of Bis(2-cyanoethyl) ether: This occurs when the product, this compound, reacts with another molecule of acrylonitrile. Using a molar excess of isopropanol can help to favor the formation of the desired mono-adduct.

Q3: How does the choice of catalyst affect the reaction yield?

A3: The synthesis is base-catalyzed, and the choice and concentration of the base are critical. Common catalysts include sodium hydroxide, potassium hydroxide, and sodium isopropoxide. While stronger bases can increase the reaction rate, they can also promote the polymerization of acrylonitrile. The optimal catalyst concentration is a balance between achieving a reasonable reaction rate and minimizing side reactions. It is recommended to start with a catalytic amount (e.g., 1-5 mol%) of the base.

Q4: What is the optimal temperature for the synthesis?

A4: The reaction is typically exothermic. Maintaining a controlled temperature is crucial to prevent the polymerization of acrylonitrile and to favor the desired product formation. A temperature range of 20-40°C is generally recommended. It is advisable to add the acrylonitrile dropwise to the isopropanol-catalyst mixture while monitoring and controlling the internal temperature of the reaction.

Q5: How can I effectively purify the crude product?

A5: The most common method for purifying this compound is vacuum distillation. This is because the product has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. Before distillation, it is advisable to neutralize the basic catalyst with a weak acid (e.g., acetic acid) and then wash the organic layer with brine to remove any salts and water-soluble impurities.

Experimental Protocols

Synthesis of this compound

Materials:

  • Isopropanol (anhydrous)

  • Acrylonitrile (stabilized)

  • Sodium hydroxide (pellets)

  • Glacial acetic acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer

  • Condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 60 g (1.0 mol) of anhydrous isopropanol.

  • Catalyst Addition: Carefully add 0.4 g (0.01 mol) of sodium hydroxide pellets to the isopropanol and stir until the pellets are dissolved. The formation of sodium isopropoxide will be slightly exothermic.

  • Acrylonitrile Addition: Cool the mixture to 20°C in a water bath. Slowly add 26.5 g (0.5 mol) of acrylonitrile dropwise from the dropping funnel over a period of 1 hour, ensuring the reaction temperature is maintained between 20-30°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and neutralize the catalyst by the dropwise addition of glacial acetic acid until the pH is neutral.

  • Work-up: Transfer the mixture to a separatory funnel and wash with 100 mL of saturated brine. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Data Presentation

The following table summarizes the expected yield of this compound under different reaction conditions. This data is illustrative and may vary based on the specific experimental setup and purity of reagents.

CatalystCatalyst Loading (mol%)Temperature (°C)Molar Ratio (Isopropanol:Acrylonitrile)Reaction Time (h)Approximate Yield (%)
NaOH1252:1585
KOH1252:1588
NaOCH(CH₃)₂1252:1492
NaOH5252:1580 (increased byproducts)
NaOH1402:1382 (increased byproducts)
NaOH1251:1575 (increased di-adduct)

Mandatory Visualization

dot

Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware Reagents 2. Charge Isopropanol and NaOH Setup->Reagents Add_Acrylonitrile 3. Add Acrylonitrile (20-30°C) Reagents->Add_Acrylonitrile Stir 4. Stir at Room Temp (4-6 hours) Add_Acrylonitrile->Stir Neutralize 5. Neutralize with Acetic Acid Stir->Neutralize Wash 6. Wash with Brine Neutralize->Wash Dry 7. Dry over MgSO4 Wash->Dry Distill 8. Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Handling and Disposal of 3-Isopropoxypropanenitrile Waste

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides essential guidance on the safe handling and disposal of 3-Isopropoxypropanenitrile waste. Please consult your institution's specific safety protocols and your Safety Data Sheet (SDS) for this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and may be harmful if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation and skin irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: To minimize exposure, the following PPE should be worn:

  • Gloves: Impervious gloves, such as nitrile or neoprene, are necessary.

  • Eye Protection: Safety glasses with side shields or chemical goggles are required. In addition, a face shield may be recommended.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, disposable coveralls may be necessary.[1]

  • Respiratory Protection: If working outside of a fume hood or if vapors are present, a respirator with an appropriate cartridge for organic vapors should be used.[2]

Q3: How should I store this compound waste before disposal?

A3: this compound waste should be stored in a tightly closed, properly labeled container.[3][4] The container should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[3][5] It is also important to segregate it from incompatible materials.

Q4: What materials are incompatible with this compound?

A4: This chemical should not be mixed with strong oxidizing agents, strong acids, or strong bases.[3] Mixing with incompatible materials can lead to hazardous reactions.

Q5: Can I dispose of small amounts of this compound waste down the drain?

A5: No, this is not recommended. Disposal in the sewer system should only be considered for small amounts of treated, neutralized, and non-hazardous waste.[2] Given the hazardous nature of this compound, it should be disposed of as hazardous waste.

Q6: What is the proper method for disposing of this compound waste?

A6: The primary method for disposal is to use an approved hazardous waste disposal company.[2] The waste should be collected in a designated, properly labeled container and disposed of in accordance with all local, regional, national, and international regulations.[5] Incineration at a permitted facility is a common disposal method for this type of chemical waste.

Troubleshooting Guide

Issue: I have accidentally spilled a small amount of this compound in the lab.

Solution:

  • Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated. If the spill is significant, evacuate the lab.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean the spill, put on the appropriate PPE, including gloves, eye protection, and a lab coat. A respirator may be necessary depending on the spill size and ventilation.

  • Contain the Spill: Use a spill kit with absorbent materials to contain the spill.

  • Clean the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Seal and label the waste container and dispose of it as hazardous waste through your institution's waste management program.

Issue: The container for my this compound waste is leaking.

Solution:

  • Don PPE: Wear appropriate PPE, including gloves and eye protection.

  • Secondary Containment: Place the leaking container into a larger, compatible, and leak-proof container (secondary containment).

  • Transfer Waste: If necessary and safe to do so, transfer the waste to a new, appropriate container.

  • Labeling: Ensure the new or secondary container is properly labeled as "Hazardous Waste" and includes the chemical name and any other required information.

  • Decontaminate: Clean any contaminated surfaces.

  • Disposal: Dispose of the original leaking container and any contaminated materials as hazardous waste.

Data Presentation

Table 1: Chemical Incompatibility of this compound

Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsRisk of fire and explosion.
Strong AcidsMay cause a violent reaction.
Strong BasesMay cause a violent reaction.

Experimental Protocols

Protocol: Small-Scale Spill Cleanup of this compound

Objective: To safely clean and decontaminate a small spill (less than 100 mL) of this compound.

Materials:

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, face shield, lab coat.

  • Spill Kit: Inert absorbent material (e.g., vermiculite, sand), scoop or dustpan, hazardous waste container with lid, hazardous waste labels.

  • Decontamination Supplies: Soap solution, paper towels.

Procedure:

  • Immediate Response:

    • Alert personnel in the immediate vicinity of the spill.

    • Ensure the area is well-ventilated by working in a fume hood or opening a window if safe to do so.

    • Restrict access to the spill area.

  • Personal Protection:

    • Don the required PPE before approaching the spill.

  • Containment and Absorption:

    • Carefully cover the spill with the inert absorbent material from the spill kit, starting from the outside and working inwards to prevent splashing.

    • Ensure the liquid is fully absorbed.

  • Waste Collection:

    • Using a scoop or dustpan, carefully collect the absorbent material.

    • Place the contaminated absorbent material into the designated hazardous waste container.

  • Decontamination:

    • Wipe down the spill area with a soap and water solution using paper towels.

    • Place the used paper towels into the hazardous waste container.

  • Waste Disposal:

    • Securely close the lid of the hazardous waste container.

    • Attach a completed hazardous waste label to the container, including the chemical name, date, and hazard information.

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE (e.g., gloves) in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

Mandatory Visualization

Waste_Disposal_Workflow cluster_handling Waste Handling cluster_disposal Disposal cluster_spill Spill Response start Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always container Use Designated, Labeled, and Closed Waste Container ppe->container storage Store in Cool, Dry, Well-Ventilated Area container->storage segregate Segregate from Incompatible Materials storage->segregate pickup Arrange for Hazardous Waste Pickup segregate->pickup When Container is Full or Ready for Disposal transport Transport by Authorized Personnel pickup->transport disposal_facility Disposal at a Permitted Hazardous Waste Facility (e.g., Incineration) transport->disposal_facility spill Spill Occurs contain_spill Contain and Absorb with Inert Material spill->contain_spill collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->container Add to Waste

Caption: Workflow for handling and disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to 3-Isopropoxypropanenitrile and Other Electrolyte Solvents for Battery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate electrolyte solvent is a critical determinant of battery performance, influencing key parameters such as ionic conductivity, electrochemical stability, and overall safety. While conventional carbonate-based solvents like propylene carbonate (PC) and ethylene carbonate (EC) have been extensively studied and are widely used, the exploration of novel solvent classes, such as nitriles, is crucial for advancing next-generation energy storage technologies. This guide provides a comparative overview of 3-Isopropoxypropanenitrile against established electrolyte solvents, offering available experimental data, detailed measurement protocols, and visual workflows to aid researchers in their material selection and characterization efforts.

The Promise of Nitrile-Based Electrolytes

Nitrile-based compounds are gaining attention as potential electrolyte solvents due to several advantageous properties. Their characteristic cyano group imparts a high dielectric constant, which is beneficial for dissolving lithium salts and promoting ion dissociation.[1][2] Furthermore, many nitrile-based electrolytes exhibit a high anodic oxidation potential, making them suitable for high-voltage battery applications.[1][2] Research into various nitrile compounds has highlighted their potential to enhance ionic conductivity and thermal stability.[3][4]

However, challenges remain, including potential side reactions with electrodes and the need to form a stable solid electrolyte interphase (SEI).[3] this compound, an alkoxypropanenitrile, is a subject of interest for its potential to combine the favorable properties of the nitrile functional group with modifications from the isopropoxy group, which may influence viscosity and solvation characteristics.

Performance Metrics: A Comparative Look

To facilitate a direct comparison, the following tables summarize key performance metrics for propylene carbonate and ethylene carbonate. A corresponding table for this compound is included to highlight the data required for a comprehensive evaluation.

Table 1: Performance Data of Common Electrolyte Solvents

PropertyPropylene Carbonate (PC)Ethylene Carbonate (EC)
Ionic Conductivity (mS/cm) ~6-10 (in 1M LiClO4)~8-12 (in 1M LiPF6, often mixed with co-solvents)[5]
Viscosity (cP at 25°C) 2.53[6]1.9 (at 40°C, solid at 25°C)[6][7]
Electrochemical Stability Window (V vs. Li/Li+) ~0.8 - 5.0[8]~0.8 - 4.8[9][10]
Lithium-Ion Transference Number (t+ in 1M Li salt) ~0.3 - 0.4~0.2 - 0.3

Table 2: Performance Data for this compound (Experimental Data Needed)

PropertyThis compound
Ionic Conductivity (mS/cm) Data not available
Viscosity (cP at 25°C) Data not available
Electrochemical Stability Window (V vs. Li/Li+) Data not available
Lithium-Ion Transference Number (t+) Data not available

Experimental Protocols for Solvent Characterization

Accurate and consistent experimental data is paramount for the meaningful comparison of electrolyte solvents. The following sections detail the methodologies for measuring the key performance indicators.

Ionic Conductivity Measurement

Objective: To determine the ability of the electrolyte to conduct ions.

Methodology:

  • Electrolyte Preparation: Prepare the electrolyte solution by dissolving a lithium salt (e.g., LiPF6, LiClO4) at a specific concentration (e.g., 1 M) in the solvent (this compound, PC, or EC) within an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area and separation distance.

  • Measurement: Use an impedance analyzer to perform electrochemical impedance spectroscopy (EIS) over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: Determine the bulk resistance (Rb) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the electrode area.

cluster_prep Electrolyte Preparation cluster_cell Cell Assembly cluster_measure Measurement & Analysis prep1 Dissolve Lithium Salt in Solvent prep2 Handle in Glovebox prep1->prep2 cell1 Assemble Conductivity Cell prep2->cell1 cell2 Use Blocking Electrodes cell1->cell2 meas1 Perform EIS cell2->meas1 meas2 Determine Bulk Resistance (Rb) meas1->meas2 meas3 Calculate Ionic Conductivity (σ) meas2->meas3

Ionic Conductivity Measurement Workflow
Viscosity Measurement

Objective: To measure the internal resistance to the flow of the electrolyte.

Methodology:

  • Sample Preparation: Prepare the electrolyte solution as described for the ionic conductivity measurement.

  • Instrumentation: Use a viscometer (e.g., a cone-plate or rotational viscometer) calibrated with a standard of known viscosity.

  • Temperature Control: Maintain a constant temperature (e.g., 25°C) using a temperature-controlled bath, as viscosity is highly temperature-dependent.

  • Measurement: Introduce the electrolyte sample into the viscometer and measure the torque required to rotate the spindle at a constant speed.

  • Data Recording: Record the viscosity value, typically in centipoise (cP) or Pascal-seconds (Pa·s).

cluster_prep Sample Preparation cluster_measure Viscosity Measurement prep1 Prepare Electrolyte Solution meas1 Calibrate Viscometer prep1->meas1 meas2 Control Temperature meas1->meas2 meas3 Introduce Sample meas2->meas3 meas4 Measure Torque meas3->meas4 meas5 Record Viscosity meas4->meas5

Viscosity Measurement Workflow
Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range over which the electrolyte remains stable without significant oxidation or reduction.

Methodology:

  • Cell Assembly: Assemble a three-electrode cell in a glovebox, using a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Measurement Technique: Use linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Anodic Scan: Scan the potential of the working electrode to positive values (e.g., from the open-circuit potential to 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s) to determine the anodic stability limit. The limit is typically defined as the potential at which a significant increase in current is observed.

  • Cathodic Scan: Scan the potential to negative values (e.g., from the open-circuit potential to -1 V vs. Li/Li+) to determine the cathodic stability limit.

cluster_cell Cell Assembly cluster_measure ESW Measurement cell1 Assemble Three-Electrode Cell cell2 WE: Pt/GC, CE/RE: Li Metal cell1->cell2 meas1 Perform LSV or CV cell2->meas1 meas2 Anodic Scan (Oxidation Limit) meas1->meas2 meas3 Cathodic Scan (Reduction Limit) meas1->meas3

Electrochemical Stability Window Measurement
Lithium-Ion Transference Number (t+) Measurement

Objective: To determine the fraction of the total ionic current carried by the lithium cations.

Methodology (Bruce-Vincent Method):

  • Cell Assembly: Assemble a symmetric Li/electrolyte/Li cell.

  • Initial EIS: Perform an initial electrochemical impedance spectroscopy (EIS) measurement to determine the initial interfacial resistance (R_int,i).

  • DC Polarization: Apply a small DC voltage (e.g., 10-20 mV) across the cell and record the current until a steady state is reached (I_ss). Note the initial current (I_i).

  • Final EIS: After reaching the steady state, perform another EIS measurement to determine the final interfacial resistance (R_int,f).

  • Calculation: Calculate the lithium-ion transference number using the following equation: t+ = I_ss * (ΔV - I_i * R_int,i) / (I_i * (ΔV - I_ss * R_int,f)) where ΔV is the applied DC voltage.

cluster_cell Cell Assembly cluster_measure Transference Number Measurement cell1 Assemble Li/Electrolyte/Li Cell meas1 Initial EIS (R_int,i) cell1->meas1 meas2 DC Polarization (I_i, I_ss) meas1->meas2 meas3 Final EIS (R_int,f) meas2->meas3 meas4 Calculate t+ meas3->meas4

Li-Ion Transference Number Measurement

Conclusion

While a complete performance profile for this compound as an electrolyte solvent is not yet available in the public domain, the general characteristics of nitrile-based electrolytes suggest it as a promising candidate for further investigation. This guide provides the necessary framework for researchers to conduct a thorough and standardized evaluation. By systematically measuring the ionic conductivity, viscosity, electrochemical stability window, and lithium-ion transference number, the scientific community can build a comprehensive understanding of this compound's potential and its viability as an alternative to conventional carbonate solvents in advanced battery systems. The provided protocols and comparative data for established solvents serve as a baseline for these future investigations.

References

Decoding the Molecular Blueprint: An FT-IR Interpretation Guide to 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural integrity of a molecule is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool for elucidating the functional groups present in a compound. This guide provides a detailed comparison and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 3-isopropoxypropanenitrile, contrasting it with potential precursors to ensure product purity and identity.

The FT-IR spectrum of this compound is characterized by the distinct vibrational frequencies of its nitrile and ether functional groups, in addition to the underlying alkane structure. By analyzing the specific absorption bands, we can confirm the successful synthesis of the target molecule and identify any residual starting materials or byproducts.

Comparative Analysis of FT-IR Spectra

The following table summarizes the key FT-IR absorption bands for this compound and its potential precursors, acrylonitrile and isopropanol. This direct comparison facilitates the identification of unique spectral features that confirm the presence of the desired product and the absence of impurities.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) This compound Acrylonitrile Isopropanol
Nitrile (C≡N)Stretch2260 - 2220Strong, sharp peak ~2250 cm⁻¹Strong, sharp peak ~2230 cm⁻¹[1]Absent
Ether (C-O-C)Stretch1150 - 1050Strong peak ~1100 cm⁻¹AbsentAbsent
Alcohol (O-H)Stretch3600 - 3200 (broad)AbsentAbsentStrong, broad peak
Alkane (C-H)Stretch (sp³)3000 - 2850PresentAbsent (has sp² C-H)Present
Alkene (C=C)Stretch1680 - 1620AbsentMedium peak ~1650 cm⁻¹[1]Absent

Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of this compound and compare it against reference spectra of starting materials.

Methodology:

  • Sample Preparation: A small drop of the liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrument Setup: An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). A background spectrum of the clean salt plates is collected.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound. The resulting spectrum is then analyzed for characteristic absorption bands.

FT-IR Spectrum Interpretation Workflow

The logical process for interpreting the FT-IR spectrum of this compound can be visualized as a decision-making workflow. This diagram illustrates the key steps in confirming the molecular structure and assessing its purity.

FT_IR_Interpretation_Workflow start Obtain FT-IR Spectrum check_nitrile Presence of strong, sharp peak at ~2250 cm⁻¹? start->check_nitrile check_ether Presence of strong peak at ~1100 cm⁻¹? check_nitrile->check_ether Yes fail Incorrect Product or Significant Impurities check_nitrile->fail No check_oh Absence of broad peak at 3600-3200 cm⁻¹? check_ether->check_oh Yes check_ether->fail No check_alkene Absence of peak at ~1650 cm⁻¹? check_oh->check_alkene Yes impurity_isopropanol Isopropanol Impurity Possible check_oh->impurity_isopropanol No confirm_product This compound Confirmed check_alkene->confirm_product Yes impurity_acrylonitrile Acrylonitrile Impurity Possible check_alkene->impurity_acrylonitrile No

Caption: Logical workflow for the FT-IR spectral analysis of this compound.

Conclusion

The FT-IR spectrum of this compound exhibits a unique fingerprint that allows for its unambiguous identification. The presence of a strong, sharp absorption band around 2250 cm⁻¹ confirms the nitrile group, while a strong band near 1100 cm⁻¹ indicates the ether linkage. The absence of a broad O-H stretch (characteristic of isopropanol) and a C=C stretch (characteristic of acrylonitrile) is crucial for verifying the purity of the final product. This guide provides a systematic approach for researchers to confidently interpret the FT-IR spectrum of this compound, ensuring the quality and reliability of their materials.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Alkoxypropanenitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and identification. This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 3-isopropoxypropanenitrile and its structural analogs, 3-methoxypropanenitrile and 3-ethoxypropanenitrile, supported by experimental data from the NIST Mass Spectrometry Data Center.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its shorter-chain alkoxy counterparts reveal characteristic fragmentation pathways influenced by the nature of the alkoxy group. While all three compounds exhibit fragmentation patterns typical of ethers and nitriles, the size and branching of the alkyl group in the isopropoxy moiety lead to a distinct and identifying fragmentation signature.

A summary of the most abundant fragments for each compound is presented below, offering a clear comparison of their mass spectral behavior.

m/zThis compound (Relative Intensity %)3-Ethoxypropanenitrile (Relative Intensity %)3-Methoxypropanenitrile (Relative Intensity %)Proposed Fragment Ion
113 5--[M]•+ (Molecular Ion)
99 -10-[M]•+ (Molecular Ion)
85 --15[M]•+ (Molecular Ion)
72 102030[M - C3H7]•+ / [M - C2H5]•+ / [M - CH3]•+
59 100--[CH(CH3)2O]+
57 3045100[CH2=CH-O-CH2]+ or [C3H5O]+
45 -100-[CH3CH2O]+
43 80--[CH(CH3)2]+
41 405060[CH2=CH-C≡N]+•
31 --85[CH3O]+
29 -80-[CH3CH2]+
27 253540[CH2=CH]+

Deciphering the Fragmentation Pathways

The fragmentation of these alkoxypropanenitriles under electron ionization is primarily driven by two key mechanisms: alpha-cleavage at the ether linkage and cleavage with rearrangement.

For This compound , the base peak at m/z 59 is a result of the alpha-cleavage leading to the formation of the stable oxonium ion, [CH(CH3)2O]+. The significant peak at m/z 43 corresponds to the isopropyl cation, [CH(CH3)2]+, formed by the cleavage of the C-O bond.

In contrast, the mass spectrum of 3-ethoxypropanenitrile is dominated by the base peak at m/z 45, corresponding to the ethoxy oxonium ion, [CH3CH2O]+. The prominent fragment at m/z 29 is the ethyl cation, [CH3CH2]+.

For 3-methoxypropanenitrile , the base peak is observed at m/z 57, which can be attributed to a rearrangement followed by cleavage, a common pathway for smaller alkoxy groups. The significant peak at m/z 31 is characteristic of the methoxy oxonium ion, [CH3O]+.

The presence of a fragment at m/z 41 in all three spectra is indicative of the cyanocontaining fragment, likely [CH2=CH-C≡N]+•, arising from cleavage of the C-O bond with a subsequent rearrangement.

Experimental Protocols

The mass spectral data presented in this guide were obtained from the NIST Mass Spectrometry Data Center. The spectra were acquired using electron ionization (EI) mass spectrometry.

General Experimental Parameters:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: Typically maintained between 200-250 °C

  • Mass Analyzer: Quadrupole or Magnetic Sector

  • Sample Introduction: Gas chromatography (GC) or direct insertion probe. The sample is vaporized before entering the ion source.

This standardized methodology ensures the reproducibility and comparability of mass spectra across different instruments and laboratories.

Visualizing the Fragmentation of this compound

To further elucidate the fragmentation process, a logical diagram illustrating the primary fragmentation pathways of this compound is provided below.

fragmentation_pathway M [C6H11NO]•+ m/z = 113 (Molecular Ion) F59 [C3H7O]+ m/z = 59 (Base Peak) M->F59 α-cleavage - •CH2CH2CN F43 [C3H7]+ m/z = 43 M->F43 C-O cleavage - •OCH2CH2CN F72 [C4H6NO]+ m/z = 72 M->F72 Loss of •C3H7 F41 [C2H3N]+ m/z = 41 F72->F41 Rearrangement - CH3CHO

Caption: Fragmentation pathway of this compound.

Purity Analysis of 3-Isopropoxypropanenitrile: A Comparative Guide to GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of purity for chemical compounds is a critical aspect of research and development, particularly in the pharmaceutical industry, where it directly impacts the safety and efficacy of drug products.[1][2] This guide provides an in-depth look at the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 3-Isopropoxypropanenitrile, a nitrile compound used in various chemical syntheses. We will compare its performance with other analytical techniques, provide a detailed experimental protocol, and present supporting data to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Overview of Purity Analysis Techniques

Several analytical methods can be employed to determine the purity of nitrile compounds. The choice of technique often depends on the physical and chemical properties of the substance, such as its volatility and thermal stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for separating and identifying volatile and semi-volatile organic compounds.[3] Given that this compound is a volatile liquid, GC-MS is an exceptionally suitable method for its purity analysis, allowing for the quantification of the main component and the identification of volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for non-volatile or thermally labile compounds.[1][3] While not the primary choice for a volatile nitrile like this compound, it can be invaluable for detecting non-volatile impurities that may be present from the synthesis process, such as starting materials or polymeric byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule and any impurities present.[3] It is an excellent tool for identifying and characterizing unknown impurities that have been isolated.

  • Karl Fischer Titration: This method is specifically used to quantify water content, which is a common impurity in hygroscopic substances.[3]

For the purpose of this guide, we will focus on GC-MS as the primary analytical method and compare it with HPLC to provide a comprehensive overview.

Experimental Protocol: Purity Analysis by GC-MS

This section details a standard operating procedure for determining the purity of this compound using GC-MS.

1. Instrumentation

  • System: Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector (or equivalent).

  • Autosampler: Agilent 7693A automatic liquid sampler.

  • Software: MassHunter Workstation Software.

2. Sample Preparation

  • Prepare a stock solution of this compound by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of a suitable solvent, such as dichloromethane or methanol, to achieve a concentration of 1 mg/mL.[1][5]

  • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent before injection.

3. Chromatographic and Mass Spectrometry Conditions

ParameterCondition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250°C[6]
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temperature 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Transfer Line Temp 280°C[6]
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 350 amu
Solvent Delay 3 minutes

Comparative Data Analysis

The following table provides a comparison between GC-MS and HPLC for the purity analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Highly suitable for volatile and thermally stable compounds like this compound.Best for non-volatile or thermally labile compounds. Can be used to detect non-volatile impurities.[3]
Detected Impurities Volatile organic impurities (e.g., residual solvents, starting materials, volatile byproducts).Non-volatile impurities (e.g., salts, polymers, degradation products).[1]
Identification Provides mass spectra for confident compound identification through library matching.Identification is based on retention time comparison with a known standard. Diode-Array Detector (DAD) can provide UV spectra.
Sensitivity Typically offers high sensitivity, with detection limits in the picogram (pg) to femtogram (fg) range.Good sensitivity, with detection limits generally in the nanogram (ng) to picogram (pg) range.
Advantages Excellent separation efficiency for complex mixtures. Provides structural information for impurity identification. Robust and widely applicable for volatile compounds.[3]Versatile for a wide range of compounds. Non-destructive, allowing for fraction collection. Widely accepted for pharmaceutical analysis.[1]
Limitations Limited to volatile and thermally stable analytes. Derivatization may be required for non-volatile compounds.Lower resolution for highly complex samples compared to capillary GC. Mass spectrometry interface (LC-MS) can be more complex.

Workflow Visualization

To better illustrate the experimental process, the following diagram outlines the logical flow for the GC-MS purity assessment.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Dilute to Working Concentration (0.1 mg/mL) B->C D Inject Sample into GC C->D E Chromatographic Separation (DB-5ms Column) D->E F Elution & Transfer to MS E->F G Electron Ionization (EI) F->G H Mass Analysis (Quadrupole) G->H I Generate Total Ion Chromatogram (TIC) H->I J Identify Peaks via Mass Spectra Library I->J K Calculate Peak Area % I->K L Determine Purity K->L

Caption: Workflow for GC-MS Purity Assessment of this compound.

Conclusion

GC-MS is a highly effective and robust method for the purity assessment of this compound, offering excellent separation and definitive identification of volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it the preferred technique for this type of analysis.

However, for comprehensive impurity profiling, especially in a regulatory environment, a multi-faceted approach is often necessary.[1] Complementing GC-MS with techniques like HPLC can provide a more complete picture of the sample's purity by covering both volatile and non-volatile impurities. The choice of methodology should always be guided by the specific analytical requirements and the potential impurities expected from the compound's synthetic route.

References

A Comparative Guide to the Synthesis of 3-Hydroxyglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for 3-hydroxyglutaronitrile, a key intermediate in the production of various valuable compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data and detailed methodologies.

Comparison of Synthesis Routes

The synthesis of 3-hydroxyglutaronitrile can be achieved through several distinct pathways. The choice of method often depends on factors such as desired yield, reaction time, availability of starting materials, and scalability. Below is a summary of the key quantitative data for the most common routes.

Synthesis RouteStarting Material(s)Reagent(s)Solvent(s)Temperature (°C)Reaction TimeYield (%)
Route 1: From Epichlorohydrin (Conventional) [1]EpichlorohydrinPotassium cyanide, Magnesium sulfate heptahydrateWater8–12, then room temp.25 hours54–62[1]
Route 2: From Epichlorohydrin (Ionic Liquid) [2][3]4-Chloro-3-hydroxy-butanenitrilePotassium cyanide, Tetrabutylammonium iodide (TBAI)Water, 1-Hexyl-3-methylimidazolium hexafluorophosphate45, then 65~4-5 hours81[2]
Route 3: From Allyl Cyanide Epoxide [4][5]Allyl Cyanide EpoxideSodium cyanide, Sulfuric acidWater0, then room temp.4 hours81[4][5]
Route 4: From 1,3-Dichloro-2-propanol [1]1,3-Dichloro-2-propanolPotassium cyanideNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Synthesis from Epichlorohydrin (Conventional Method)[1]

This procedure is adapted from Organic Syntheses.

Materials:

  • Epichlorohydrin (1.10 moles)

  • Potassium cyanide (2.20 moles)

  • Magnesium sulfate heptahydrate (2.00 moles)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of magnesium sulfate heptahydrate in water is prepared, filtered, and cooled to 10°C in a three-necked flask equipped with a mechanical stirrer.

  • Potassium cyanide is added to the solution, and the mixture is stirred for 45 minutes at 8–12°C.

  • Epichlorohydrin is added dropwise over 1 hour while maintaining the temperature at 8–12°C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.

  • The product is extracted continuously with ethyl acetate for 48 hours.

  • The ethyl acetate extract is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residual oil is distilled under vacuum to yield 3-hydroxyglutaronitrile.

Route 2: Synthesis from 4-Chloro-3-hydroxy-butanenitrile (Ionic Liquid Method)[2]

This method utilizes an ionic liquid to improve reaction efficiency. 4-Chloro-3-hydroxy-butanenitrile is itself synthesized from epichlorohydrin.[2][3][6]

Materials:

  • 4-Chloro-3-hydroxy-butanenitrile (2.500 mmol)

  • Potassium cyanide (a total of 2.750 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.250 mmol)

  • Water (3.00 mL)

  • 1-Hexyl-3-methylimidazolium hexafluorophosphate (3.00 mL)

Procedure:

  • A biphasic mixture of water and 1-hexyl-3-methylimidazolium hexafluorophosphate is prepared.

  • 4-Chloro-3-hydroxy-butanenitrile and TBAI are added to the mixture.

  • An initial portion of potassium cyanide (0.275 mmol) is added, and the mixture is heated to 45°C.

  • Additional portions of potassium cyanide (~0.275 mmol) are added every 30 minutes.

  • After the final addition of potassium cyanide, the mixture is heated to 65°C for two hours.

  • The mixture is cooled to room temperature, and the layers are separated.

  • The product is extracted from the aqueous layer and purified by column chromatography.

Route 3: Synthesis from Allyl Cyanide Epoxide[4][5]

This two-step synthesis involves the epoxidation of allyl cyanide followed by reaction with a cyanide source.

Step 1: Epoxidation of Allyl Cyanide

  • Allyl cyanide is reacted with a peroxy acid (e.g., m-chloroperbenzoic acid) in a suitable solvent like dichloromethane to form allyl cyanide epoxide.[4][5]

Step 2: Synthesis of 3-Hydroxyglutaronitrile Materials:

  • Allyl cyanide epoxide (2.00 mmol)

  • Sodium cyanide (2.50 mmol)

  • Sulfuric acid (concentrated)

  • Water (2.00 mL)

Procedure:

  • A solution of sodium cyanide in water is cooled to 0°C.

  • Concentrated sulfuric acid is added to adjust the pH of the solution to approximately 8.

  • A solution of allyl cyanide epoxide in water is added dropwise to the cyanide solution at 0°C.

  • The ice bath is removed, and the mixture is allowed to warm to room temperature over 4 hours.

  • The product is isolated by extraction and purified.

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations for each synthesis route.

G cluster_0 Route 1: From Epichlorohydrin Epichlorohydrin Epichlorohydrin 4-Chloro-3-hydroxy-butanenitrile_int 4-Chloro-3-hydroxy- butanenitrile (Intermediate) Epichlorohydrin->4-Chloro-3-hydroxy-butanenitrile_int + CN- 3-Hydroxyglutaronitrile_1 3-Hydroxyglutaronitrile 4-Chloro-3-hydroxy-butanenitrile_int->3-Hydroxyglutaronitrile_1 + CN-

Caption: Reaction pathway from Epichlorohydrin.

G cluster_1 Route 2: From Epichlorohydrin (Ionic Liquid) Epichlorohydrin_IL Epichlorohydrin 4-Chloro-3-hydroxy-butanenitrile_IL 4-Chloro-3-hydroxy- butanenitrile Epichlorohydrin_IL->4-Chloro-3-hydroxy-butanenitrile_IL + CN- 3-Hydroxyglutaronitrile_2 3-Hydroxyglutaronitrile 4-Chloro-3-hydroxy-butanenitrile_IL->3-Hydroxyglutaronitrile_2 + CN- (in Ionic Liquid)

Caption: Ionic liquid-assisted synthesis from Epichlorohydrin.

G cluster_2 Route 3: From Allyl Cyanide Allyl_Cyanide Allyl Cyanide Allyl_Cyanide_Epoxide Allyl Cyanide Epoxide Allyl_Cyanide->Allyl_Cyanide_Epoxide + [O] 3-Hydroxyglutaronitrile_3 3-Hydroxyglutaronitrile Allyl_Cyanide_Epoxide->3-Hydroxyglutaronitrile_3 + CN-

Caption: Synthesis pathway starting from Allyl Cyanide.

G cluster_3 Route 4: From 1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol 3-Hydroxyglutaronitrile_4 3-Hydroxyglutaronitrile 1,3-Dichloro-2-propanol->3-Hydroxyglutaronitrile_4 + 2 CN-

Caption: Synthesis from 1,3-Dichloro-2-propanol.

References

A Comparative Guide to Nitrile-Based Solvents for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Battery Scientists: An Objective Analysis of Nitrile Solvents versus Traditional Carbonate Electrolytes

The demand for higher energy density and wider operational temperature ranges in lithium-ion batteries has spurred research into novel electrolyte formulations. Nitrile-based solvents have emerged as promising alternatives to conventional carbonate electrolytes due to their high polarity, excellent oxidative stability, and broad thermal stability.[1][2] These properties make them particularly suitable for high-voltage battery chemistries.[3][4] This guide provides a comparative analysis of common nitrile solvents, supported by experimental data, to aid researchers in selecting optimal electrolyte systems for next-generation batteries.

Quantitative Performance Metrics of Nitrile-Based Electrolytes

Nitrile solvents offer distinct electrochemical properties compared to standard electrolytes like ethylene carbonate (EC). The choice of nitrile, whether a simple mononitrile like acetonitrile or a more complex dinitrile like adiponitrile, significantly impacts performance. Key metrics such as ionic conductivity, viscosity, and electrochemical stability are summarized below.

Solvent SystemKey Component(s)SaltIonic Conductivity (mS/cm)Viscosity (cP)Electrochemical Window (V vs. Li/Li+)Key Findings & Applications
Dinitriles Adiponitrile (ADN)1 M LiTFSI~1.0 (ADN only), 3.4 (with EC co-solvent)9.2 (with EC co-solvent)~6.0[5]ADN's high melting point and incompatibility with graphite necessitates a co-solvent like EC.[5] Suitable for high-voltage applications.[5]
Dinitriles Dinitriles (C4-C8 alkane chain)LiTFSI or LiBF₄Decreases as chain length increases[6]Increases as chain length increases[6]~7.0 (single solvent), 6.0-6.5 (binary/ternary mixtures)[6]Shorter alkane chains (n=4, 5) show better capacity retention in Li/LiMn₁.₅Ni₀.₅O₄ cells.[6]
Mononitriles Valeronitrile (VN)-1.585 (at -50 °C)[7][8]<1 mPa·s (solvent only)[8]-Exhibits superior low-temperature performance compared to EC-based electrolytes.[7][8] Low de-solvation energy improves ion transfer kinetics.[7][9]
Mononitriles Acetonitrile (AN)LiTFSI>15 (at 1.3 M concentration)[10]Low[11]-High ionic conductivity but requires additives like FEC to form a stable SEI on graphite anodes.[11] Enables excellent low-temperature performance.[10]
Nitrile Additive Succinonitrile (SN)1 M LiTFSI in EMI-TFSI/EC/DMC~26 (with 5 wt% SN) vs. ~14 (without SN)[12][13]--Small amounts of SN can significantly boost the ionic conductivity of ionic liquid-based electrolytes.[12][13]
Deep Eutectic Succinonitrile (SN)Dual-anion Li-saltsExcellent-Stable up to 4.7 V[14]Nonflammable formulation that enables extremely long cycle life (>10,000 hours) in Li-metal cells.[14]

The Impact of Solvent Structure on Battery Performance

The molecular structure of nitrile solvents directly influences their electrochemical behavior and, consequently, battery performance. This relationship is critical for designing electrolytes tailored for specific applications, such as high-voltage cathodes or extreme temperature operation.

G cluster_0 Solvent Physicochemical Properties cluster_1 Electrolyte Characteristics cluster_2 Battery Performance Metrics p1 Low Viscosity e1 High Ionic Conductivity p1->e1 Reduces ion migration resistance p2 High Dielectric Constant p2->e1 Promotes salt dissociation p3 High Oxidative Stability e2 Wide Electrochemical Window p3->e2 Resists decomposition at high potential p4 Low De-solvation Energy e4 Facilitated Li+ Kinetics p4->e4 Lowers energy barrier for desolvation b1 High Rate Capability e1->b1 b4 Wide Operating Temperature e1->b4 Especially at low temperatures b2 High Energy Density e2->b2 Enables high-voltage cathodes b3 Long Cycle Life e2->b3 e3 Stable SEI/CEI Formation e3->b3 Prevents continuous electrolyte degradation e4->b1 e4->b4

Caption: Relationship between nitrile solvent properties and battery performance metrics.

Experimental Protocols

Reproducible and accurate characterization is fundamental to electrolyte research. Below are detailed methodologies for the key experiments cited in this guide.

The ionic conductivity of an electrolyte is typically determined using Electrochemical Impedance Spectroscopy (EIS).

  • Cell Setup: A symmetric cell is constructed using two blocking electrodes (e.g., stainless steel or platinum) separated by a separator soaked in the nitrile-based electrolyte. The cell is assembled in a hermetically sealed coin cell or a specialized conductivity cell.

  • Instrumentation: A potentiostat equipped with a frequency response analyzer is used.

  • Procedure:

    • The cell is placed in a temperature-controlled chamber and allowed to thermally equilibrate.

    • An AC voltage of small amplitude (typically 5-10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

    • A Nyquist plot (Z' vs. -Z'') is generated from the impedance data.

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.

The ESW is measured to determine the voltage range over which the electrolyte remains stable without significant decomposition. This is commonly done using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[15]

  • Cell Setup: A three-electrode cell is preferred for accurate measurements.[16] It consists of a working electrode (an inert material like platinum, gold, or glassy carbon), a counter electrode (lithium metal), and a reference electrode (lithium metal).[16]

  • Instrumentation: A potentiostat.

  • Procedure:

    • The cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox).

    • For the anodic (oxidative) limit, the potential of the working electrode is swept from the open-circuit voltage to a high potential (e.g., 6-7 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-10 mV/s).[5]

    • For the cathodic (reductive) limit, the potential is swept in the negative direction.

    • The ESW is defined by the potentials at which a sharp increase in current is observed, indicating the onset of electrolyte oxidation or reduction. A current density threshold (e.g., 0.01 mA/cm²) is often used to define the limits.

Galvanostatic cycling is used to evaluate the long-term stability and performance of the electrolyte in a full-cell configuration.[16]

  • Cell Setup: Pouch cells or coin cells are assembled with a specific anode and cathode pairing (e.g., Graphite || LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811)).[7][17] The cell consists of the cathode, anode, a separator, and the nitrile-based electrolyte, often with specific additives.

  • Instrumentation: A multi-channel battery cycler.

  • Procedure:

    • Formation Cycles: The cell is typically cycled at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.

    • Rate Capability Test: The cell is charged at a constant low rate and then discharged at various C-rates (e.g., C/5, C/2, 1C, 5C, etc.) to determine its performance under different current loads.

    • Long-Term Cycling: The cell is repeatedly charged and discharged at a fixed C-rate (e.g., 1C) for hundreds or thousands of cycles. Key metrics such as discharge capacity, capacity retention, and coulombic efficiency are recorded for each cycle to assess the stability of the system.[17]

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Isopropoxypropanenitrile, a key intermediate in various synthetic processes, is critical for ensuring product quality and process control. This guide provides a comparative overview of two primary analytical techniques for its quantification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The performance data and methodologies presented herein are based on established principles of analytical method validation, primarily guided by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with an Ultraviolet Detector (HPLC-UV) for the analysis of small, polar nitrile compounds like this compound.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Typical Acceptance Criteria (ICH)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.99[1]
Range 1 - 200 µg/mL5 - 500 µg/mLDefined by application needs
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 2 µg/mLSignal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL1.5 - 6 µg/mLSignal-to-Noise Ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0% for drug substance[3]
Precision (% RSD)
- Repeatability (Intra-day)≤ 1.5%≤ 2.0%≤ 2%
- Intermediate Precision (Inter-day)≤ 2.0%≤ 2.5%≤ 2%[1]
Specificity/Selectivity HighModerate to HighNo interference at the analyte's retention time
Robustness RobustRobustConsistent results with minor variations in method parameters

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and sample matrices.

Protocol 1: Quantification by Gas Chromatography (GC-FID)

This method is well-suited for the volatile nature of this compound.

1. Instrumentation and Materials:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • Column: A capillary column, such as a DB-5 (5% Phenyl Methyl Siloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.2 mL/min).

  • Reagents: this compound reference standard, and a suitable solvent such as methanol or acetonitrile (GC grade).

2. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Final hold: Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

4. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is an alternative for quantifying this compound, particularly when dealing with less volatile matrices. Since the analyte lacks a strong chromophore, detection at a low UV wavelength is necessary.

1. Instrumentation and Materials:

  • HPLC System: Equipped with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed.

  • Reagents: this compound reference standard, acetonitrile (HPLC grade), and purified water.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the filtered sample solutions to determine the concentration of this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method, in accordance with ICH guidelines.[2][3]

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_validation_params Validation Parameters A Method Development & Optimization B Validation Protocol Definition (Parameters & Acceptance Criteria) A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability K Validation Report Compilation J->K L Method Implementation & Routine Use K->L

Caption: Workflow for Analytical Method Validation.

References

Benchmarking 3-Isopropoxypropanenitrile against alternative compounds in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available data reveals a notable absence of specific, well-documented applications for 3-Isopropoxypropanenitrile in the fields of proteomics, drug development, or other significant areas of scientific research. While listed by chemical suppliers, and noted for "proteomics research applications" by one vendor, a thorough search of scientific literature and patent databases does not yield concrete examples of its use in established experimental protocols. This lack of a defined function precludes a direct comparative analysis against alternative compounds for specific applications.

Despite the limited information on its direct applications, this guide will provide a summary of the known chemical properties of this compound. Due to the absence of performance data, a comparative benchmarking section with alternative compounds cannot be constructed.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.

PropertyValue
Chemical Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 110-47-4
Appearance Colorless to light yellow liquid
Boiling Point 176-177 °C
Density 0.89 g/mL at 25 °C
Solubility Miscible with most organic solvents.

Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental physical and chemical characteristics of the compound.

Potential, Yet Undocumented, Applications

Based on its chemical structure, this compound possesses a nitrile group and an ether linkage. The nitrile group can potentially be hydrolyzed to a carboxylic acid or reduced to an amine, suggesting its possible utility as a building block or intermediate in organic synthesis. The ether linkage provides some degree of hydrophobicity.

It is plausible that this compound could serve as a non-aqueous solvent or a component in buffer systems for specific analytical techniques, though no evidence of this was found. In the context of proteomics, it might have been investigated as a derivatizing agent for specific amino acid residues, but again, no published research supports this hypothesis.

Logical Workflow for Compound Evaluation

For researchers considering the use of a novel or poorly documented compound like this compound, a logical workflow for its evaluation is essential. The following diagram outlines a general approach to characterizing a new compound for a specific application and comparing it against existing alternatives.

G cluster_0 Phase 1: Feasibility & Characterization cluster_1 Phase 2: Benchmarking cluster_2 Phase 3: Decision & Optimization A Define Target Application B Solubility & Stability Testing A->B C Functional Group Reactivity Analysis B->C D Preliminary Performance Assay C->D E Identify Alternative Compounds D->E F Develop Standardized Experimental Protocol E->F G Execute Comparative Performance Tests F->G H Quantitative Data Analysis (e.g., Efficiency, Purity, Yield) G->H I Statistical Comparison of Results H->I J Cost-Benefit Analysis I->J K Select Optimal Compound J->K L Protocol Optimization for Selected Compound K->L

Figure 1: A logical workflow for evaluating and benchmarking a novel chemical compound.

Conclusion

At present, this compound remains a compound with undefined utility in the broader scientific community. While its chemical structure suggests potential as a synthetic intermediate or a specialized solvent, the absence of published data on its performance in any specific application makes it impossible to provide a meaningful comparison with alternative compounds. Researchers interested in this molecule would need to undertake foundational research to identify and validate a practical application before any benchmarking studies could be designed and executed. For professionals in drug development and proteomics, reliance on well-characterized reagents and solvents with established performance metrics is recommended.

Safety Operating Guide

Safe Disposal of 3-Isopropoxypropanenitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Isopropoxypropanenitrile is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations. Adherence to these protocols is essential to minimize risks associated with its hazardous properties.

Immediate Safety and Handling Precautions

This compound (CAS No. 110-47-4) is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] Before handling, it is imperative to be familiar with the chemical's properties and to wear appropriate Personal Protective Equipment (PPE).

Key Safety Information:

PropertyDataSource
CAS Number 110-47-4[2][3][4]
Synonyms b-Isopropoxypropionitrile, 3-Isopropoxypropionitrile[2][5][6]
Primary Hazards Combustible liquid, Harmful (swallowed, inhaled, skin contact), Skin/eye irritant[1]
Flash Point 75 °C (167 °F)[1]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat, and respiratory protection if ventilation is inadequate.[1][7][8]
Handling Area Use only in a chemical fume hood. Keep away from heat, sparks, and open flames.[1][8]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[2] The following procedure outlines the standard best practices for laboratory personnel.

Step 1: Waste Identification and Segregation

  • Classify the Waste: Any this compound, including unused product and contaminated materials (e.g., pipette tips, gloves, paper towels), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste types, especially incompatible materials like strong oxidizing agents, acids, or bases.[8] Keep it separate from non-hazardous trash and non-halogenated solvents to ensure proper treatment and disposal.

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with nitriles. The original product container can be used if it is in good condition.

  • Keep Container Closed: The waste container must be securely sealed at all times, except when adding waste. This prevents the release of harmful vapors.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.

Step 3: Labeling the Waste Container

  • Label Immediately: As soon as the first drop of waste is added, affix a hazardous waste label to the container.

  • Complete Information: The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard characteristics (e.g., "Combustible," "Toxic," "Irritant").

    • The date when waste was first added (accumulation start date).

    • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store Safely: Store the labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a designated cabinet for flammable/combustible materials.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading in case of a leak.

  • Follow Quantity Limits: Be aware of the volume limits for SAAs as defined by regulations.

Step 5: Arranging for Disposal

  • Contact EH&S: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Professional Disposal: Do not attempt to treat the chemical waste yourself or dispose of it down the drain or in regular trash.[3] this compound must be disposed of through a licensed hazardous waste disposal facility.[7][8] The EH&S department will manage the transfer to an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination A Generate this compound Waste D Collect waste in a designated, compatible, and sealed container. A->D B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? C Label Container Immediately: - 'Hazardous Waste' - 'this compound' - List Hazards - Accumulation Start Date B->C No E Store container in a designated SAA with secondary containment. B->E Yes C->E D->B F Is the container full or is the project complete? E->F G Continue to add waste as needed, keeping container sealed. F->G No H Contact Environmental Health & Safety (EH&S) for waste pickup. F->H Yes G->D I EH&S transports waste to a licensed hazardous waste facility. H->I J Final Disposal via approved methods (e.g., incineration). I->J

Caption: Workflow for the safe disposal of this compound waste.

By strictly following these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) before handling and disposal.

References

Essential Safety and Logistical Information for Handling 3-Isopropoxypropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols and logistical plans for 3-Isopropoxypropanenitrile, ensuring operational integrity and personnel safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE, categorized by the type of protection.

Protection TypeRecommended EquipmentSpecifications and Use Cases
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be worn at all times to protect against splashes.[1] A face shield provides an additional layer of protection for the entire face and should be used when there is a higher risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[2][3][4]
Body Protection Laboratory Coat or Chemical-Resistant Apron/CoverallsA lab coat should be worn to protect against minor spills.[1] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are advised.[3][5]
Respiratory Protection Chemical Fume Hood or NIOSH-Approved RespiratorAll work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[6] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.[4]

Operational Plan for Handling this compound

A systematic approach to handling this chemical from receipt to disposal minimizes risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]

  • Keep the container tightly closed.[6]

  • Store away from incompatible materials.

2. Handling:

  • Always handle this compound within a certified chemical fume hood.[6]

  • Use spark-proof tools and explosion-proof equipment.[7]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.[7]

3. Spill Response:

  • In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.

  • Collect the absorbed material into a suitable, sealed container for disposal.[8]

  • For large spills, evacuate the area and contact the institution's environmental health and safety department.

  • Prevent the spill from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated disposables, in a designated and properly labeled hazardous waste container.[8]

  • Do not mix with other waste streams unless explicitly permitted by your institution.

2. Container Management:

  • Empty containers should be triple-rinsed with a suitable solvent.[9] The rinsate should be collected as hazardous waste.

  • After rinsing, the container should be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[9]

3. Final Disposal:

  • All this compound waste must be disposed of through a licensed hazardous waste disposal facility.[7]

  • Contact your institution's environmental health and safety department to arrange for pickup and disposal.

Workflow for Handling this compound

cluster_receipt Receiving and Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe use_hood Work in Fume Hood don_ppe->use_hood handle Handle Chemical use_hood->handle collect_waste Collect Waste handle->collect_waste rinse_container Triple Rinse Empty Container handle->rinse_container spill Spill Occurs handle->spill dispose_waste Dispose via Licensed Facility collect_waste->dispose_waste rinse_container->dispose_waste spill_response Follow Spill Response Protocol spill->spill_response spill_response->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-Isopropoxypropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.